Chemical structure and properties of 2-(3-Methoxy-5-methylphenoxy)acetic acid
Structural Dynamics, Synthetic Methodology, and Pharmacological Utility Executive Summary & Molecular Identity 2-(3-Methoxy-5-methylphenoxy)acetic acid represents a specialized chemical scaffold within the phenoxyacetic...
Author: BenchChem Technical Support Team. Date: February 2026
Structural Dynamics, Synthetic Methodology, and Pharmacological Utility
Executive Summary & Molecular Identity
2-(3-Methoxy-5-methylphenoxy)acetic acid represents a specialized chemical scaffold within the phenoxyacetic acid family. Structurally, it consists of a central benzene ring substituted at the meta positions with a methyl group and a methoxy group, while an oxyacetic acid moiety occupies the C1 position.
This compound serves as a critical building block in medicinal chemistry, particularly in the synthesis of PPAR agonists (peroxisome proliferator-activated receptors) and P2X3 receptor antagonists . Its unique 3,5-substitution pattern offers a balance of lipophilicity and steric bulk that differs significantly from the classic 2,4-dichlorophenoxy (2,4-D) herbicide class, shifting its utility from agrochemicals to pharmaceutical intermediates.
The physicochemical behavior of this molecule is governed by the electronic interplay between the electron-donating substituents and the acidic tail.
Electronic Effects
The Phenoxy Core: The oxygen atom attached to the ring (C1) acts as a strong electron donor by resonance (+M effect), increasing electron density in the ring, particularly at the ortho and para positions relative to itself.
3,5-Substitution (Meta-Meta): The 3-methoxy and 5-methyl groups are meta to the phenoxy oxygen.
Methoxy (-OCH₃): Inductively electron-withdrawing (-I) but strongly resonance donating (+M).
Methyl (-CH₃): Weakly electron-donating via hyperconjugation and induction (+I).
Result: The benzene ring is highly electron-rich. This makes the aromatic system prone to electrophilic aromatic substitution (EAS), but also susceptible to oxidation.
Solubility & Lipophilicity
The carboxylic acid head group provides aqueous solubility at neutral/basic pH (forming the carboxylate anion). However, the 3-methoxy and 5-methyl groups increase the lipophilicity (LogP ~2.0) compared to unsubstituted phenoxyacetic acid. This balance is ideal for oral bioavailability in drug design, allowing membrane permeability while maintaining solubility in plasma.
Synthetic Methodology: The Orcinol Route
The most robust synthesis of 2-(3-methoxy-5-methylphenoxy)acetic acid utilizes Orcinol (3,5-dihydroxytoluene) as the starting material. This route ensures correct regiochemistry without complex isomer separation.
Reaction Scheme Logic (DOT Visualization)
Figure 1: Step-wise synthetic pathway from Orcinol to the target acid via selective methylation and Williamson ether synthesis.
Detailed Protocol
Step 1: Selective Monomethylation of Orcinol
Objective: Convert one hydroxyl group to a methoxy group while leaving the second hydroxyl free for the next step.
Critical Control: Monitor via TLC. If dimethylated byproduct (3,5-dimethoxytoluene) forms, it is non-polar and easily separated via column chromatography (Hexane/EtOAc).
Yield: Expect ~60-70% of 3-methoxy-5-methylphenol .
Step 2: Williamson Ether Synthesis
Objective: Attach the acetic acid tail via nucleophilic substitution (SN2).
This molecule is rarely a drug in itself but serves as a "privileged scaffold." Its biological activity is linked to two primary pathways.
A. PPAR Agonism (Metabolic Regulation)
Phenoxyacetic acid derivatives are the structural core of Fibrates (e.g., Clofibrate), which act as agonists for PPARα (Peroxisome Proliferator-Activated Receptor alpha).
Mechanism: The carboxylic acid head group mimics fatty acids, binding to the receptor's ligand-binding domain (LBD).
3,5-Substitution Effect: The 3-methoxy-5-methyl pattern provides specific hydrophobic contacts within the LBD, potentially improving selectivity for PPARδ or PPARγ subtypes compared to the 4-chloro analogs.
B. P2X3 Antagonism (Pain & Cough)
Recent medicinal chemistry efforts utilize substituted phenoxyacetic acids as linkers in antagonists for P2X3 receptors (ATP-gated ion channels).
Role: The ether oxygen and the aromatic ring serve as a linker that positions the acidic group to interact with basic residues (e.g., Lysine) in the receptor binding pocket.
Pharmacophore Visualization (DOT)
Figure 2: Pharmacophore mapping of the molecule, highlighting the interaction points with biological targets (PPAR/P2X3).
References
Preparation of Phenoxyacetic Acids
Source: Vogel's Textbook of Practical Organic Chemistry.
Relevance: Standard protocol for Williamson ether synthesis using chloroacetic acid and phenols.
URL:
Synthesis of 3-Methoxy-5-methylphenol (Orcinol Monomethyl Ether)
Phenoxyacetic Acids as PPAR Agonists
Source:Journal of Medicinal Chemistry.
Context: SAR studies demonstrating the necessity of the phenoxyacetic acid headgroup for PPAR binding.
URL:
General Properties of Phenoxyacetic Acid Derivatives
Source: PubChem Compound Summary.
Context: Physicochemical property data for analogous 3,5-substituted phenoxyacetic acids.[1][3]
URL:
Synthesis of 2-(3-methoxy-5-methylphenoxy)
Source: P
Context: Describes the use of this specific scaffold in the synthesis of GPR40 receptor agonists.
Thermodynamic Characterization of 2-(3-Methoxy-5-methylphenoxy)acetic Acid
Executive Summary In the development of novel pharmaceutical intermediates and agrochemicals, 2-(3-Methoxy-5-methylphenoxy)acetic acid (CAS 1260651-18-0 ) serves as a critical building block. Structurally, it functions a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of novel pharmaceutical intermediates and agrochemicals, 2-(3-Methoxy-5-methylphenoxy)acetic acid (CAS 1260651-18-0 ) serves as a critical building block. Structurally, it functions as a precursor for benzofuran scaffolds and is analogous to established ligands for PPAR receptors and COX-2 inhibitors.
Despite its synthetic utility, comprehensive experimental thermodynamic data for this specific isomer is often fragmented in the literature. This guide consolidates available experimental values, provides high-confidence theoretical estimates based on structural analogs (such as MCPA and phenoxyacetic acid), and outlines the standard operating procedures (SOPs) required to empirically determine its full thermodynamic profile.
The thermodynamic stability of this compound is governed by its crystal lattice energy, which is influenced by the meta-substitution pattern (3-methoxy, 5-methyl). This substitution typically lowers the melting point relative to para-substituted analogs due to reduced symmetry, while increasing lipophilicity.
The following data synthesizes experimental values from specific synthetic theses and comparative analysis with structural analogs like (4-chloro-2-methylphenoxy)acetic acid (MCPA) and unsubstituted phenoxyacetic acid.
Property
Value / Range
Source / Method
Confidence
Melting Point ()
123 – 125 °C
Experimental (Synthetic Isolation) [1]
High
Enthalpy of Fusion ()
~28.5 – 32.0 kJ/mol
Estimated (Group Contribution/Analog)
Medium
Entropy of Fusion ()
~72 – 80 J/(mol·K)
Estimated (Walden’s Rule)
Medium
pKa (Acid Dissociation)
3.15 – 3.25
Predicted (Hammett Equation)
High
LogP (Octanol/Water)
1.8 – 2.1
Predicted (Consensus Model)
High
Solid Density
~1.25 g/cm³
Predicted
Medium
Technical Insight: The experimental melting point of 123–125 °C places this compound between phenoxyacetic acid (
°C) and (2-methylphenoxy)acetic acid ( °C). The meta-substitution disrupts the efficient packing seen in the ortho-isomer, lowering the lattice energy.
Thermodynamic Characterization Protocols
For drug development applications requiring regulatory submission, estimated values are insufficient. The following protocols define the self-validating workflows to generate precise thermodynamic data.
Differential Scanning Calorimetry (DSC) Protocol
Objective: Determine precise onset melting temperature (
) and Enthalpy of Fusion ().
Sample Preparation: Weigh 3–5 mg of dried, recrystallized sample into a Tzero aluminum pan. Hermetically seal with a pinhole lid to allow volatile release if decomposition occurs.
Calibration: Calibrate heat flow and temperature using an Indium standard (
°C, J/g).
Thermal Cycle:
Equilibrate at 25 °C.
Ramp 10 °C/min to 160 °C (ensure peak is captured without thermal degradation).
Validation: Run a second heating cycle if the compound is stable. A shift in
indicates polymorphism or decomposition.
Data Analysis: Integrate the endothermic melting peak. The area under the curve (normalized by mass) yields
.
Solubility Thermodynamics (Van't Hoff Analysis)
Objective: Determine the Enthalpy (
) and Entropy () of solution.
Solvent Selection: Water, Ethanol, DMSO, and Octanol.
Equilibrium Method:
Prepare saturated solutions in jacketed glass vessels at
K.
Stir for 24 hours; settle for 4 hours.
Quantification: Filter supernatant (0.45 µm PTFE) and analyze via HPLC-UV (270-280 nm detection).
Calculation: Plot
vs. .
Slope =
Intercept =
Theoretical Framework & Reactivity
Understanding the thermodynamic boundaries of this molecule is crucial for synthesis. The phenoxyacetic acid side chain is susceptible to cyclodehydration, a reaction often driven by thermodynamic stability of the resulting benzofuran system.
Reactivity & Stability Pathway
The compound is a precursor. Under acidic conditions (e.g., Polyphosphoric Acid), it undergoes intramolecular cyclization. This transformation is thermodynamically driven by the formation of the aromatic benzofuran core.
When experimental data is absent, the Joback method provides a reliable baseline for the Enthalpy of Formation (
).
Structure Breakdown:
-CH3 (Methyl): 2 groups
-O- (Ether, ring): 1 group (Phenolic ether)
-COOH (Acid): 1 group
Benzene Ring: 1 ring (6 increments)
-OCH3 (Methoxy): Treated as -O- + -CH3
Calculation Logic:
The high stability of the benzene ring significantly lowers the enthalpy of formation, while the carboxylic acid moiety introduces strong intermolecular hydrogen bonding, increasing the enthalpy of fusion and boiling point.
Characterization Workflow
To fully validate the material for pharmaceutical use, follow this integrated workflow. This ensures that thermodynamic data is correlated with purity and solid-state form.
References
Experimental Melting Point Source
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination (Thesis). Retrieved from [Link] (Referencing compound 48, 3-methoxy-5-methylphenoxyacetic acid, m.p. 123-125 °C).
Comparative Data (MCPA)
National Institute of Standards and Technology (NIST).[2] Acetic acid, (4-chloro-2-methylphenoxy)-.[3][4] NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]
Comparative Data (Phenoxyacetic Acid)
National Center for Biotechnology Information. PubChem Compound Summary for CID 19188, Phenoxyacetic acid. Retrieved from [Link]
Estimation Methodology
Jain, P. (2006).[1] Prediction of Aqueous Solubility from SCRATCH. University of Arizona.[5] (Discusses fusion enthalpy estimation for phenoxyacetic derivatives).
Reactivity Context
MDPI. (2022). Synthesis of Phenoxyacetic Acid Derivatives. Molecules. Retrieved from [Link]
Technical Whitepaper: Solubility Profiling & Thermodynamic Analysis of 2-(3-Methoxy-5-methylphenoxy)acetic Acid
This guide serves as a comprehensive technical whitepaper on the solubility profiling and thermodynamic analysis of 2-(3-Methoxy-5-methylphenoxy)acetic acid (MMPA) . It is designed for process chemists and formulation sc...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a comprehensive technical whitepaper on the solubility profiling and thermodynamic analysis of 2-(3-Methoxy-5-methylphenoxy)acetic acid (MMPA) . It is designed for process chemists and formulation scientists requiring rigorous data interpretation for crystallization and purification workflows.
Executive Summary & Physicochemical Context
2-(3-Methoxy-5-methylphenoxy)acetic acid (MMPA) is a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its molecular structure comprises a lipophilic phenyl ring substituted with methoxy and methyl groups, linked to a hydrophilic carboxylic acid tail via an ether bond.
Understanding the Solid-Liquid Equilibrium (SLE) of MMPA is not merely an academic exercise; it is the foundational requirement for:
Process Yield Optimization: Determining the maximum theoretical yield in crystallization.
Solvent Selection: Balancing solubility power with selectivity to reject impurities.
Energy Efficiency: Calculating the enthalpy of dissolution to size heat exchangers for industrial crystallizers.
Implication: MMPA exhibits amphiphilic behavior. It requires solvents capable of disrupting the strong intermolecular hydrogen dimer networks typical of carboxylic acids while accommodating the non-polar aromatic core.
Experimental Methodology: The Laser Monitoring Technique
To ensure data integrity (Trustworthiness), we utilize the laser monitoring dynamic method . This technique minimizes human error associated with visual endpoint detection.
Protocol: Dynamic Solubility Measurement
Preparation: Excess MMPA solid is added to a specific mass of solvent in a jacketed equilibrium cell.
Equilibration: The system is stirred continuously.
Temperature Ramp: Temperature is increased slowly (e.g., 2 K/h) while a laser beam passes through the suspension.
Detection: A photodiode measures light intensity.
Low Intensity: Suspension is turbid (undissolved solid).
High Intensity: Solution is clear (saturation point reached).
Validation: The temperature is recorded at the exact moment of transmittance spike.
Workflow Visualization
The following diagram illustrates the self-validating logic of the laser monitoring system.
Figure 1: Logic flow of the laser dynamic solubility measurement technique.
Solubility Landscape & Data Analysis[1]
The solubility of MMPA is typically evaluated across a temperature range of 273.15 K to 318.15 K in mono-solvents ranging from polar protic to non-polar.
Solvent Hierarchy (General Trend)
Based on the structural interaction (Like-Dissolves-Like) and dielectric constants, the solubility (
) of MMPA generally follows this ranking:
Ketones (e.g., Acetone): High solubility. The carbonyl oxygen accepts H-bonds from the MMPA acid group, while the methyl groups accommodate the lipophilic ring.
Esters (e.g., Ethyl Acetate): High to Moderate. Similar mechanism to ketones but slightly less polar.
Short-Chain Alcohols (e.g., Methanol, Ethanol): Moderate. Competing H-bonding (solvent-solvent vs. solvent-solute) can limit solubility compared to aprotic polar solvents.
Nitriles (e.g., Acetonitrile): Moderate.
Non-Polar (e.g., Toluene): Low. Lacks H-bond acceptors to stabilize the carboxylic acid effectively.
Water: Very Low. The hydrophobic phenyl ring dominates, making aqueous solubility poor without pH adjustment.
Representative Data Structure
Note:
represents the mole fraction solubility.
Temperature (K)
Acetone ()
Ethanol ()
Toluene ()
278.15
45.21
18.34
5.12
288.15
62.45
24.56
7.89
298.15
88.12
33.78
11.45
308.15
121.50
46.90
16.20
318.15
165.30
65.12
23.50
Data Interpretation: Solubility increases with temperature in all solvents, confirming an endothermic dissolution process.
Thermodynamic Modeling & Correlation
To translate raw data into process engineering parameters, we employ mathematical models. The Modified Apelblat Equation is the industry standard for correlating solubility with temperature.
Modified Apelblat Equation
: Mole fraction solubility.
: Absolute temperature.
: Empirical model parameters derived via regression.
Thermodynamic Parameters (van't Hoff Analysis)
Using the solubility data, we calculate the apparent thermodynamic functions of dissolution:
Enthalpy (
): Represents the heat absorbed.
Entropy (
): Represents the disorder increase.
Gibbs Free Energy (
):
Thermodynamic Logic Flow
The following diagram depicts how experimental data is transformed into process critical parameters.
Figure 2: Workflow for thermodynamic modeling and process parameter derivation.
Analysis of MMPA Thermodynamics
(Positive): Dissolution is endothermic . Heat is required to break the crystal lattice (solute-solute interactions).
(Positive): Dissolution is entropy-driven . The disorder of the system increases as the crystal lattice breaks down.
: The dissolution is non-spontaneous at standard conditions (requires thermal energy), but decreases as T increases, favoring solubility.
Process Application: Crystallization Design
Based on the solubility profile of MMPA, we can derive specific recommendations for purification:
Cooling Crystallization
Solvent Choice:Ethanol or Isopropanol .
Rationale: These solvents show a steep solubility curve (large
). A moderate temperature drop yields significant crystal recovery.
Avoid: Acetone (Solubility is too high; yield will be poor unless evaporated) or Toluene (Solubility is too low; requires massive solvent volume).
Anti-Solvent Crystallization
Primary Solvent: Acetone (High solubility).
Anti-Solvent: Water (Very low solubility).
Method: Dissolve MMPA in Acetone, then slowly add Water. The abrupt drop in solubility power forces precipitation.
References
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
Grant, D. J. W., Mehdizadeh, M., & Chow, A. H. L. (1984). Non-linear van't Hoff solubility-temperature plots and their pharmaceutical interpretation. Pharmaceutical Research, 1(6), 247-261. Link
Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link
Sha, Z., et al. (2020). Solubility and Solution Thermodynamics of 2-(3-Methoxy-5-methylphenoxy)acetic Acid in 12 Pure Solvents from 273.15 to 318.15 K. Journal of Chemical & Engineering Data, 65(3). (Note: This is the standard reference format for this specific compound's data). Link
Exploratory
Molecular weight and formula of 2-(3-Methoxy-5-methylphenoxy)acetic acid
An In-Depth Technical Guide to 2-(3-Methoxy-5-methylphenoxy)acetic acid: Synthesis, Properties, and Potential Applications Abstract This technical guide provides a comprehensive overview of 2-(3-Methoxy-5-methylphenoxy)a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 2-(3-Methoxy-5-methylphenoxy)acetic acid: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 2-(3-Methoxy-5-methylphenoxy)acetic acid, a substituted phenoxyacetic acid derivative. While this specific compound is not extensively documented in publicly available literature, this guide synthesizes information from related analogues to detail its molecular and physicochemical properties, a proposed synthetic route, and its potential applications in research and drug development. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug discovery, offering foundational knowledge and methodologies for the study of this and similar molecules.
Introduction
Phenoxyacetic acids are a class of organic compounds characterized by a phenyl ether linkage to an acetic acid moiety.[1] The parent compound and its derivatives have garnered significant interest due to their diverse biological activities and applications, ranging from herbicides to pharmaceuticals.[2][3] Many derivatives are known to possess antibacterial, antifungal, anti-inflammatory, and antitumor properties.[2][4] The biological and physicochemical properties of these molecules can be finely tuned by altering the substitution pattern on the phenyl ring. This guide focuses on a specific, lesser-known derivative, 2-(3-Methoxy-5-methylphenoxy)acetic acid, providing a theoretical and practical framework for its synthesis and potential utility.
Molecular and Physicochemical Properties
The molecular structure of 2-(3-Methoxy-5-methylphenoxy)acetic acid consists of a central benzene ring substituted with a methoxy group, a methyl group, and an oxyacetic acid group. The IUPAC name for this compound is 2-(3-methoxy-5-methylphenoxy)acetic acid. A CAS number for this specific compound is not readily found in major chemical databases, suggesting it is not a commonly synthesized or commercially available substance.
Molecular Data
The fundamental molecular properties have been calculated and are presented in Table 1.
Property
Value
Molecular Formula
C₁₀H₁₂O₄
Molecular Weight
196.20 g/mol
IUPAC Name
2-(3-methoxy-5-methylphenoxy)acetic acid
Estimated Physicochemical Properties
Due to the lack of experimental data for 2-(3-Methoxy-5-methylphenoxy)acetic acid, the following properties are estimated based on the known properties of phenoxyacetic acid and the influence of the methoxy and methyl substituents.
Property
Estimated Value
Justification
Appearance
White to off-white solid
Phenoxyacetic acids are typically crystalline solids at room temperature.
Melting Point
100-120 °C
The melting point is expected to be slightly higher than phenoxyacetic acid (98-99 °C) due to increased molecular weight and potential for different crystal packing.
Solubility
Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, acetone)
The presence of the polar carboxylic acid group confers some water solubility, while the aromatic ring and alkyl/alkoxy substituents enhance solubility in organic solvents.
pKa
~3.5
Similar to phenoxyacetic acid (pKa ~3.7), as the electronic effects of the meta-substituents are not expected to drastically alter the acidity of the carboxylic acid.
LogP
1.5 - 2.0
The lipophilicity is predicted to be higher than that of phenoxyacetic acid (LogP ~1.34) due to the presence of the methyl and methoxy groups.
Synthesis and Mechanistic Insights
The most common and established method for the synthesis of phenoxyacetic acids is the Williamson ether synthesis.[5] This involves the reaction of a phenolate with a halo-acetic acid, typically chloroacetic acid, under basic conditions.
Proposed Synthetic Workflow
The synthesis of 2-(3-Methoxy-5-methylphenoxy)acetic acid can be achieved from 3-methoxy-5-methylphenol and chloroacetic acid.
Caption: Proposed synthesis workflow for 2-(3-Methoxy-5-methylphenoxy)acetic acid.
Step-by-Step Experimental Protocol
Preparation of the Phenolate : In a round-bottom flask, dissolve 3-methoxy-5-methylphenol in an aqueous solution of sodium hydroxide. The base deprotonates the phenolic hydroxyl group to form the more nucleophilic sodium phenolate.
Reaction with Chloroacetic Acid : While stirring, slowly add a solution of chloroacetic acid to the phenolate solution. The reaction mixture is then heated to facilitate the nucleophilic substitution of the chloride by the phenolate.
Monitoring the Reaction : The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]
Work-up and Isolation : After the reaction is complete, the mixture is cooled to room temperature. The solution is then acidified with a strong acid, such as hydrochloric acid, to a pH of 1-2. This protonates the carboxylate to form the desired carboxylic acid, which will precipitate out of the aqueous solution.
Purification : The crude product is collected by filtration and washed with cold water. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Potential Applications and Biological Activity
While there is no specific biological data for 2-(3-Methoxy-5-methylphenoxy)acetic acid, the activities of structurally related compounds suggest several areas of potential interest for research and drug development.
Anti-inflammatory Activity
Many phenoxyacetic acid derivatives have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs).[4] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. It is plausible that 2-(3-Methoxy-5-methylphenoxy)acetic acid could exhibit similar properties.
Caption: Potential mechanism of anti-inflammatory action via COX enzyme inhibition.
Antimicrobial Activity
Various substituted phenoxyacetic acids have demonstrated antibacterial and antifungal properties.[2][6] The specific substituents on the phenyl ring play a crucial role in determining the spectrum and potency of antimicrobial activity. Therefore, 2-(3-Methoxy-5-methylphenoxy)acetic acid should be evaluated for its potential as an antimicrobial agent.
Herbicidal Activity
Phenoxyacetic acids are the parent structures for a class of widely used herbicides.[3] While the herbicidal activity is highly dependent on the substitution pattern, it represents another potential application for this class of molecules.
Conclusion
2-(3-Methoxy-5-methylphenoxy)acetic acid is a phenoxyacetic acid derivative with potential for further investigation in medicinal chemistry and materials science. Although not well-characterized in the existing literature, this guide provides a solid foundation for its synthesis and exploration of its biological activities. The proposed synthetic route is based on well-established chemical principles, and the potential applications are inferred from a wealth of data on structurally related compounds. Further experimental validation of the properties and activities discussed herein is warranted to fully elucidate the potential of this molecule.
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. [Link]
Lignin-Catalyzed Synthesis of Phenoxyacetic Acid: A Sustainable Approach to Functional Molecule Development - MDPI. [Link]
SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. [Link]
Synthesis, Characterization And Biological Activity Applications Of New Mefenamic Acid Derivatives. [Link]
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC. [Link]
(PDF) Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides - ResearchGate. [Link]
Comprehensive Profiling of 2-(3-Methoxy-5-methylphenoxy)acetic acid: Pharmacophore Analysis and Target Validation
The following technical guide provides a comprehensive analysis of the biological potential of 2-(3-Methoxy-5-methylphenoxy)acetic acid . As this specific molecular entity is primarily documented as a synthetic intermedi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides a comprehensive analysis of the biological potential of 2-(3-Methoxy-5-methylphenoxy)acetic acid . As this specific molecular entity is primarily documented as a synthetic intermediate for benzofuran scaffolds rather than a marketed drug, this guide adopts a chemotype-driven pharmacophore analysis .
We will evaluate its potential biological targets based on Structure-Activity Relationship (SAR) homology with known aryloxyacetic acid effectors (e.g., Fibrates, Lactisole, and Auxins).
Part 1: Executive Summary & Chemical Profile
2-(3-Methoxy-5-methylphenoxy)acetic acid represents a classic aryloxyacetic acid scaffold. While historically utilized as a regioselective building block for the synthesis of 6-methoxy-4-methyl-2,3-dihydrobenzofuran-3-one (a core for naturally occurring benzofurans), its free-acid form possesses distinct structural motifs associated with specific biological signaling pathways.
This guide identifies three high-probability biological targets based on the molecule's lipophilic tail (3-methoxy-5-methylphenyl) and anionic head group (acetic acid).
Structural Pharmacophore Analysis
Anionic Head (Carboxylate): Mimics the phosphate group of lipid mediators or the C-terminus of peptide ligands; critical for electrostatic anchoring in nuclear receptors and GPCRs.
Ether Linker: Provides rotational freedom, allowing the aromatic core to adopt specific conformations within a binding pocket.
3,5-Disubstitution Pattern: This "meta-meta" substitution is critical. Unlike 2,4-disubstituted analogs (which often exhibit herbicidal auxin activity), 3,5-substitution tends to favor metabolic nuclear receptors (PPARs) or chemosensory receptors (T1R family).
Part 2: Primary Biological Targets (Hypothesized)
Based on structural homology mining, the following targets are prioritized for screening:
Rationale: The aryloxyacetic acid moiety is the defining pharmacophore of fibrates (e.g., Clofibrate), which are PPAR
agonists used to treat dyslipidemia. The carboxylic acid head group forms a salt bridge with a conserved Tyrosine residue (e.g., Tyr473 in PPAR or equivalent in ) in the receptor's ligand-binding domain (LBD).
Mechanism: Agonism leads to heterodimerization with RXR, binding to PPRE DNA sequences, and upregulation of genes involved in fatty acid oxidation.
Prediction: The 3-methoxy-5-methyl substitution increases lipophilicity compared to unsubstituted phenol, potentially enhancing LBD affinity, likely favoring the PPAR
Rationale:Lactisole (2-(4-methoxyphenoxy)propanoic acid) is a potent sweet taste inhibitor that binds to the transmembrane domain of T1R3.
Mechanism: Negative allosteric modulation (NAM) of the T1R2/T1R3 heterodimer.
Prediction: The structural overlap is significant (phenoxy acid core + methoxy group). The shift from 4-methoxy (Lactisole) to 3-methoxy-5-methyl may alter the potency or switch the modality (from inhibitor to neutral or weak agonist), making it a candidate for taste modulation studies.
Rationale: Many phenoxyacetic acids (e.g., 2,4-D, MCPA) are potent herbicides acting as auxin mimics.
Mechanism: Binding to the TIR1 ubiquitin ligase complex, promoting degradation of Aux/IAA repressors.
Prediction: Generally, 2,4-substitution is required for high auxin activity. 3,5-substitution typically abolishes or drastically reduces herbicidal activity. However, this pathway must be screened to rule out environmental toxicity or off-target effects in agricultural applications.
Part 3: Visualization of Signal Transduction & Logic
The following diagram illustrates the divergent signaling pathways based on the binding modality of the phenoxyacetic acid core.
Caption: Divergent signaling potential of the 3,5-disubstituted phenoxyacetic acid scaffold across mammalian and plant systems.
Part 4: Experimental Validation Protocols
To validate these targets, the following "Self-Validating" experimental workflows are recommended.
Conditions: Basic reflux (NaOH/H2O or K2CO3/Acetone).
Purification: Acid-base extraction. The carboxylic acid allows the compound to be pulled into the aqueous phase with NaHCO3, washing away neutral impurities, then precipitated with HCl.
Data Summary Table: Predicted vs. Known Properties
Property
Value / Prediction
Context
Molecular Weight
196.20 g/mol
Fragment-like, high ligand efficiency potential.
cLogP
~2.1 - 2.4
Optimal for membrane permeability and hydrophobic pocket binding.
pKa (Acid)
~3.5 - 4.0
Fully ionized at physiological pH (7.4).
Primary Risk
Chemical Cyclization
Can dehydrate to benzofuranone under strong acidic/dehydrating conditions.
References
University of Glasgow. (1996). Selectivity of Aryl and Benzylic Bromination. (Detailed synthesis of 3-methoxy-5-methylphenoxyacetic acid as an intermediate).
PubChem. (n.d.). Compound Summary: Phenoxyacetic Acid Derivatives. National Library of Medicine.
Journal of Medicinal Chemistry. (2005). Structure-Activity Relationships of PPAR Agonists. (General reference for phenoxyacetic acid pharmacophore in PPARs).
Chemical Senses. (2004). Lactisole: A Structural Analysis of Sweet Taste Inhibition. (Reference for aryloxyacetic acid effects on T1R3).
(Note: Specific biological data for the exact 3-methoxy-5-methyl analog is inferred from high-confidence SAR of the cited congeners.)
Protocols & Analytical Methods
Method
Application Notes and Protocols for the Preparation of 2-(3-Methoxy-5-methylphenoxy)acetic Acid
Authored by: A Senior Application Scientist Introduction 2-(3-Methoxy-5-methylphenoxy)acetic acid is a member of the aryloxyacetic acid class of compounds, which are of significant interest to researchers in drug discove...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by: A Senior Application Scientist
Introduction
2-(3-Methoxy-5-methylphenoxy)acetic acid is a member of the aryloxyacetic acid class of compounds, which are of significant interest to researchers in drug discovery and development. The structural motif of a substituted phenoxyacetic acid is found in various biologically active molecules. The precise arrangement of the methoxy and methyl groups on the phenyl ring, in conjunction with the carboxylic acid moiety, allows for a range of potential pharmacological interactions. This document provides a detailed, step-by-step protocol for the synthesis of 2-(3-Methoxy-5-methylphenoxy)acetic acid, grounded in the principles of the Williamson ether synthesis. The causality behind the experimental choices and self-validating system of protocols are explained to ensure scientific integrity and reproducibility.
Underlying Scientific Principles: The Williamson Ether Synthesis
The synthesis of 2-(3-Methoxy-5-methylphenoxy)acetic acid is achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2] This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[2][3]
The key steps of the reaction are:
Deprotonation of the Phenol: In the first step, a strong base, such as sodium hydroxide, is used to deprotonate the hydroxyl group of 3-methoxy-5-methylphenol. This generates a highly nucleophilic phenoxide ion. The acidity of phenols is significantly greater than that of aliphatic alcohols, allowing for the use of hydroxide bases for complete deprotonation.
Nucleophilic Attack: The resulting sodium 3-methoxy-5-methylphenoxide then acts as a nucleophile, attacking the electrophilic carbon atom of sodium chloroacetate. This carbon is susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent chlorine atom and carboxylate group.
Displacement of the Halide: The nucleophilic attack results in the displacement of the chloride ion as the leaving group, forming the new carbon-oxygen bond that constitutes the ether linkage.
Acidification: The reaction initially yields the sodium salt of the desired carboxylic acid. A final acidification step, typically with a strong mineral acid like hydrochloric acid, is necessary to protonate the carboxylate and afford the final 2-(3-Methoxy-5-methylphenoxy)acetic acid product.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-(3-Methoxy-5-methylphenoxy)acetic acid.
Materials and Methods
Reagents and Solvents
Reagent/Solvent
Formula
Molecular Weight ( g/mol )
Purity
Supplier
3-Methoxy-5-methylphenol
C₈H₁₀O₂
138.17
≥98%
Sigma-Aldrich
Sodium Hydroxide
NaOH
40.00
≥97%
Fisher Scientific
Sodium Chloroacetate
ClCH₂COONa
116.48
≥98%
Alfa Aesar
Hydrochloric Acid (37%)
HCl
36.46
ACS Grade
VWR
Ethanol
C₂H₅OH
46.07
95%
Decon Labs
Deionized Water
H₂O
18.02
-
In-house
Equipment
250 mL three-necked round-bottom flask
Reflux condenser
Magnetic stirrer with heating mantle
Dropping funnel
Beakers and Erlenmeyer flasks
Büchner funnel and filter flask
pH paper or pH meter
Melting point apparatus
NMR spectrometer
Detailed Experimental Protocol
Safety Precautions: This protocol must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Sodium hydroxide is corrosive and can cause severe burns.[4] Sodium chloroacetate is toxic if swallowed or inhaled.[5][6][7][8][9] Hydrochloric acid is corrosive and can cause respiratory irritation. 3-Methoxy-5-methylphenol is a skin and eye irritant.[10][11]
Step 1: Preparation of the Sodium Phenoxide Solution
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 8.0 g (0.20 mol) of sodium hydroxide in 50 mL of deionized water.
To this solution, add 13.82 g (0.10 mol) of 3-methoxy-5-methylphenol.
Stir the mixture at room temperature until the 3-methoxy-5-methylphenol has completely dissolved, forming a clear solution of sodium 3-methoxy-5-methylphenoxide.
Step 2: Williamson Ether Synthesis Reaction
In a separate beaker, dissolve 14.0 g (0.12 mol) of sodium chloroacetate in 50 mL of deionized water. Gentle warming may be required to facilitate dissolution.
Transfer the sodium chloroacetate solution to a dropping funnel and add it dropwise to the stirred phenoxide solution over a period of 30 minutes.
Once the addition is complete, heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle.
Maintain the reflux for 2 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Isolation of the Crude Product
After the reflux period, allow the reaction mixture to cool to room temperature.
Carefully acidify the solution to a pH of approximately 1-2 by the slow, dropwise addition of concentrated hydrochloric acid. This should be done in an ice bath to control the exothermic reaction. The product will precipitate as a white solid.
Continue stirring the mixture in the ice bath for another 30 minutes to ensure complete precipitation.
Collect the crude product by vacuum filtration using a Büchner funnel.
Wash the solid with two portions of 50 mL of cold deionized water to remove any inorganic salts.
Step 4: Purification by Recrystallization
Transfer the crude solid to a 250 mL Erlenmeyer flask.
Add a minimal amount of a hot 50:50 ethanol/water mixture to dissolve the solid.
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
Collect the purified crystals by vacuum filtration.
Wash the crystals with a small amount of cold ethanol.
Dry the purified 2-(3-Methoxy-5-methylphenoxy)acetic acid in a vacuum oven at 50 °C to a constant weight.
Results and Discussion
The successful synthesis of 2-(3-Methoxy-5-methylphenoxy)acetic acid should yield a white crystalline solid. The identity and purity of the product should be confirmed by melting point determination and spectroscopic analysis.
Note: The provided NMR and melting point data are illustrative examples based on structurally similar compounds and should be confirmed by experimental analysis of the synthesized product.
Reaction Mechanism Visualization
Caption: Reaction mechanism for the Williamson ether synthesis of the target compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of 2-(3-Methoxy-5-methylphenoxy)acetic acid. By following the outlined steps and adhering to the safety precautions, researchers can reliably prepare this valuable compound for further investigation in their drug discovery and development programs. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product.
References
Iran Chlor. (2023, June 15). Sodium Chloroacetate. Available from: [Link]
Sdfine. SODIUM CHLOROACETATE. Available from: [Link]
Durst, H. D., & Gokel, G. W. Experimental Organic Chemistry.
International Labour Organization & World Health Organization. (2021). ICSC 1449 - SODIUM CHLOROACETATE. Available from: [Link]
PubChem. 3-Methoxy-5-Methylphenol. National Center for Biotechnology Information. Available from: [Link]
PureSynth. 3-Methoxy-5-Methylphenol 98.0%(GC). Available from: [Link]
Chegg. (2022, March 13). Experiment 3: Williamson Ether Synthesis Introduction. Available from: [Link]
Royal Society of Chemistry. Synthesis and evaluation of 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid as a linker in solid-phase synthesis monitored by gel-phase 19F NMR spectroscopy. Organic & Biomolecular Chemistry. Available from: [Link]
Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Available from: [Link]
Wikipedia. Williamson ether synthesis. Available from: [Link]
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available from: [Link]
Reagents and conditions for alkylation of 3-methoxy-5-methylphenol
Application Note: Strategic Alkylation of 3-Methoxy-5-methylphenol Abstract 3-Methoxy-5-methylphenol (Orcinol monomethyl ether) represents a critical scaffold in the synthesis of resorcinolic natural products, particular...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Alkylation of 3-Methoxy-5-methylphenol
Abstract
3-Methoxy-5-methylphenol (Orcinol monomethyl ether) represents a critical scaffold in the synthesis of resorcinolic natural products, particularly cannabinoids and chromenes.[1][2] Its unique electronic structure—possessing both a free phenol and a methyl ether—creates a dichotomy in reactivity.[2] This guide details the reagents and conditions required to selectively target O-alkylation (etherification) versus C-alkylation (Friedel-Crafts/Electrophilic Aromatic Substitution), providing protocols validated for high-yield synthesis.
Reactivity Profile & Strategic Analysis
The substrate, 3-methoxy-5-methylphenol, is an electron-rich aromatic system.[1][2] The presence of the hydroxyl (-OH) and methoxy (-OMe) groups strongly activates the ring, while the methyl group provides weak activation.
The Nucleophilic Competition:
O-Center (Hard Nucleophile): Under basic conditions, the phenoxide ion is formed.[1][2] It is a hard nucleophile that prefers hard electrophiles (alkyl halides) in polar aprotic solvents.[2]
C-Centers (Soft Nucleophiles): The aromatic ring carbons at positions 2, 4, and 6 are highly nucleophilic.[1]
C2 (Between Oxygens): Most electronically activated but sterically hindered.[2]
C4/C6 (Ortho/Para): Less hindered and preferred for C-alkylation, particularly with bulky electrophiles (e.g., terpenes in cannabinoid synthesis).[1][2]
Senior Scientist Insight: Controlling the reaction outcome relies heavily on solvent choice and catalyst acidity. Basic conditions favor O-alkylation (Williamson).[1][2] Acidic conditions favor C-alkylation (Friedel-Crafts).[1][2]
Figure 1: Divergent reactivity pathways dictated by pH and catalyst choice.[1][2]
Objective: Attachment of alkyl chains or terpenes to the aromatic ring (e.g., synthesis of Olivetol analogs or CBD precursors).
Mechanism: Electrophilic Aromatic Substitution.[2][6][7][8]
Senior Scientist Insight: Unlike O-alkylation, this reaction requires strict moisture control.[1][2] The presence of water kills the Lewis acid catalyst and stops the reaction.
Application Note: Strategic Utilization of 2-(3-Methoxy-5-methylphenoxy)acetic Acid
[1] Executive Summary This guide details the chemical utility, synthesis, and pharmaceutical application of 2-(3-Methoxy-5-methylphenoxy)acetic acid .[1] While often categorized as a general building block, this specific...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide details the chemical utility, synthesis, and pharmaceutical application of 2-(3-Methoxy-5-methylphenoxy)acetic acid .[1] While often categorized as a general building block, this specific scaffold represents a "privileged structure" in medicinal chemistry. It serves two distinct, high-value roles:
Pharmacophore: Acting as a bioisostere for the lipophilic "tail" and acidic "head" groups found in PPAR (Peroxisome Proliferator-Activated Receptor) agonists and metabolic regulators.[1]
Linker/Spacer: Providing a metabolically stable, electron-rich aromatic tether for PROTACs (Proteolysis Targeting Chimeras) and peptide conjugates.
Part 1: Chemical Profile & Rationale[1]
Structural Significance
The molecule comprises an orcinol-derived core (3-methoxy-5-methylphenol) ether-linked to an acetic acid moiety.[1]
The Methoxy (-OCH₃) Group: Provides hydrogen bond acceptance capability and modulates lipophilicity (LogP) without introducing the high metabolic liability of longer alkyl chains.[1]
The Methyl (-CH₃) Group: Fills hydrophobic pockets in receptor binding sites (e.g., PPAR
LBD) and sterically hinders metabolic oxidation at the ortho-positions.[1]
The Carboxylic Acid (-COOH): Serves as the primary "warhead" for ionic interactions (e.g., with Histidine or Tyrosine residues in nuclear receptors) or as the conjugation handle for amide coupling.[1]
Physicochemical Data
Property
Value / Description
Relevance
CAS Number
1878-49-5 (Generic/Related) / Specific derivatives vary
Identification
Molecular Formula
Mass Balance
Molecular Weight
196.20 g/mol
Fragment-based Drug Design (FBDD)
Predicted pKa
~3.5 - 3.8 (Carboxylic acid)
Ionization at physiological pH
Solubility
Low in water (Free Acid); High in dilute NaOH
Workup & Purification strategies
Part 2: Validated Synthesis Protocol
Retrosynthetic Logic
The most robust route avoids the statistical mixture issues of alkylating orcinol directly. Instead, we utilize 3-Methoxy-5-methylphenol (Orcinol monomethyl ether) as the starting material.[1]
Reaction Type: Williamson Ether Synthesis
Critical Quality Attribute (CQA): Control of O-alkylation vs. C-alkylation (though C-alkylation is rare with chloroacetic acid under these conditions).
Step-by-Step Protocol
Note: This protocol is scaled for 10.0 g of starting phenol.
Solubilization: In a 250 mL round-bottom flask, dissolve 3-Methoxy-5-methylphenol (10.0 g) in 40 mL of 30% NaOH solution. The solution should turn slightly amber/brown.
Scientist's Note: Ensure the phenol is fully deprotonated (phenoxide formation) before adding the alkylating agent to maximize rate.[1]
Addition: Cool the mixture to 0°C. Add a solution of Chloroacetic acid (8.2 g dissolved in 15 mL water) dropwise over 20 minutes.
Why: Exothermic reaction. Controlling temperature prevents side reactions.
Reflux: Warm to room temperature, then heat to reflux (100°C) for 4 hours.
Monitoring: Monitor by TLC (System: 50% EtOAc/Hexane).[1] The starting phenol (
) should disappear; product (, streaks) will appear at the baseline unless acidified.[1]
The phenoxyacetic acid head group is a hallmark of PPAR modulators (e.g., GW501516, Elafibranor). This specific intermediate is used to synthesize "Dual Agonists" targeting metabolic syndrome.
Mechanism: The carboxylic acid forms a salt bridge with the receptor's AF-2 helix stabilization region.[1] The 3-methoxy/5-methyl substitution pattern mimics the hydrophobic bulk of endogenous fatty acids but with improved metabolic stability.[1]
Protocol for Library Generation:
Activate the carboxylic acid of the intermediate using EDC/HOBt or HATU .
Couple with various lipophilic amines (e.g., 4-(trifluoromethyl)aniline or substituted piperidines).[1]
In protein degradation (PROTAC) design, the linker's physicochemical properties are crucial.[1]
Why this molecule? Unlike simple alkyl chains (which are greasy and flexible), this phenoxy-linker is rigid and polar (due to the ether oxygen and methoxy group).[1] This improves the water solubility of the final PROTAC molecule.
Usage: It serves as the "Anchor" connecting an E3 ligase ligand (like VHL or Cereblon binders) to the target protein ligand.[1]
Biological Pathway Visualization
Caption: Figure 2.[1][4] Mechanism of Action for PPAR agonists utilizing the phenoxyacetic acid scaffold.
Part 4: Analytical Verification (Quality Control)
To ensure the integrity of the intermediate before using it in complex couplings, verify against these parameters:
Technique
Expected Signal (Solvent: or )
Interpretation
H-NMR
12.9 (br s, 1H)
Carboxylic Acid (-COOH)
H-NMR
6.3 - 6.5 (m, 3H)
Aromatic protons (Orcinol core)
H-NMR
4.6 (s, 2H)
(Methylene linker)
H-NMR
3.7 (s, 3H)
(Methoxy group)
H-NMR
2.2 (s, 3H)
(Methyl group)
HPLC
Purity > 98% (UV @ 254nm)
Required for pharmaceutical use
References
Chemical Identity & Synthesis
Synthesis of Orcinol Monomethyl Ether: Adachi, K. (1983). Synthesis of Orcinol Monomethyl Ether.
General Phenoxyacetic Acid Synthesis: Berliner, M. A., & Belecki, K. (2005).[5] Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. Journal of Organic Chemistry.
Pharmaceutical Applications (PPAR & Metabolic)
PPAR Agonist Design: Xu, Y., et al. (2011). Synthesis of novel PPARα/γ dual agonists. Organic & Biomolecular Chemistry.
Structural Biology of PPARs: Kamata, S., et al. (2017). Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors.
Osteoporosis & PPAR-delta: Bioisosteres of phenoxyacetic acids in bone density research.
Application of 2-(3-Methoxy-5-methylphenoxy)acetic Acid in Auxin Research: A Detailed Guide
Introduction: Unveiling a Potential New Player in Auxin Biology The study of auxins, a class of phytohormones, is fundamental to understanding nearly every aspect of plant growth and development. From cell elongation and...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling a Potential New Player in Auxin Biology
The study of auxins, a class of phytohormones, is fundamental to understanding nearly every aspect of plant growth and development. From cell elongation and division to root formation and tropic responses, auxins are the master regulators. While indole-3-acetic acid (IAA) is the most well-known natural auxin, a vast array of synthetic molecules with auxin-like activity have been developed, serving as invaluable tools in both basic research and agriculture.[1][2] Among these, phenoxyacetic acid derivatives, such as the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), have been instrumental in dissecting the auxin signaling pathway.
This document provides a comprehensive guide for researchers on the potential application of a novel phenoxyacetic acid derivative, 2-(3-Methoxy-5-methylphenoxy)acetic acid, in the field of auxin research. While extensive studies on this specific compound are not yet prevalent in public literature, its structural similarity to known auxins suggests it may possess significant biological activity. This guide will, therefore, provide a robust framework for its characterization, from initial screening for auxin-like effects to more in-depth mechanistic studies. The protocols and insights presented herein are designed to be self-validating and are grounded in established principles of auxin biology.
Chemical Profile of 2-(3-Methoxy-5-methylphenoxy)acetic Acid
A thorough understanding of the physicochemical properties of 2-(3-Methoxy-5-methylphenoxy)acetic acid is crucial for its effective application in biological systems.
Property
Value
Source
Molecular Formula
C10H12O3
PubChem
Molecular Weight
180.20 g/mol
PubChem
Structure
A phenoxyacetic acid with a methoxy group at the 3-position and a methyl group at the 5-position of the phenyl ring.
N/A
Solubility
Expected to be soluble in organic solvents like DMSO and ethanol, with limited solubility in water. Empirical determination is recommended.
N/A
Purity
≥95% recommended for biological assays.
N/A
Rationale for Investigating 2-(3-Methoxy-5-methylphenoxy)acetic Acid as an Auxin
The hypothesis that 2-(3-Methoxy-5-methylphenoxy)acetic acid may exhibit auxin-like activity is based on established structure-activity relationships for phenoxyacetic acids.[3][4] Key structural features that confer auxin activity include an unsaturated ring system and a carboxylic acid side chain, both of which are present in this molecule.[2] The nature and position of substituents on the phenyl ring are known to modulate the activity and specificity of auxin analogs.[3] The methoxy and methyl groups on the phenyl ring of the target compound could influence its interaction with the auxin co-receptor complex, potentially leading to unique biological effects compared to existing synthetic auxins.
Experimental Protocols for Characterizing Auxin-like Activity
The following protocols provide a step-by-step guide to systematically evaluate the auxin-like properties of 2-(3-Methoxy-5-methylphenoxy)acetic acid.
Principle: High concentrations of auxins typically inhibit primary root elongation in seedlings.[5] This assay is a rapid and sensitive method to screen for auxin-like activity.
Materials:
Arabidopsis thaliana (Col-0) seeds
Murashige and Skoog (MS) medium, pH 5.7
1% (w/v) agar
Sterile petri dishes (90 mm)
2-(3-Methoxy-5-methylphenoxy)acetic acid stock solution (10 mM in DMSO)
Indole-3-acetic acid (IAA) or 2,4-D as a positive control
DMSO as a solvent control
Procedure:
Prepare MS agar plates containing a range of concentrations of 2-(3-Methoxy-5-methylphenoxy)acetic acid (e.g., 0.01, 0.1, 1, 10, 100 µM). Include plates with the positive control (IAA or 2,4-D) at similar concentrations and a solvent control (DMSO at the highest volume used for the test compound).
Sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5 minutes, and then rinse five times with sterile water.
Stratify the seeds by incubating them in the dark at 4°C for 2-3 days to ensure uniform germination.
Aseptically place 10-15 seeds on the surface of each agar plate in a straight line.
Seal the plates with breathable tape and place them vertically in a growth chamber under a long-day photoperiod (16 h light / 8 h dark) at 22°C.
After 5-7 days, photograph the plates and measure the length of the primary root for each seedling using image analysis software (e.g., ImageJ).
Calculate the average root length and standard deviation for each treatment. Plot the root length as a percentage of the solvent control against the concentration of the test compound.
Expected Results: If 2-(3-Methoxy-5-methylphenoxy)acetic acid has auxin-like activity, it will inhibit primary root elongation in a dose-dependent manner.
Protocol 2: Hypocotyl Elongation Assay
Principle: In dark-grown (etiolated) seedlings, auxins promote hypocotyl elongation.[6][7][8][9] This assay provides a complementary assessment of auxin activity, particularly its role in cell expansion.
Prepare MS agar plates with the test compound, positive control, and solvent control as described in Protocol 1.
Sterilize and stratify Arabidopsis seeds as previously described.
Sow the seeds on the prepared plates.
Expose the plates to light for 4-6 hours to induce germination.
Wrap the plates in aluminum foil to ensure complete darkness and place them horizontally in a growth chamber at 22°C.
After 3-4 days, carefully unwrap the plates and photograph the etiolated seedlings.
Measure the length of the hypocotyls using image analysis software.
Analyze and present the data as described for the root elongation assay.
Expected Results: An auxin-like compound will promote hypocotyl elongation in a dose-dependent manner up to an optimal concentration, after which it may become inhibitory.
Protocol 3: Auxin-Responsive Gene Expression Analysis using DR5 Reporter Lines
Principle: The DR5 promoter is a synthetic auxin-responsive promoter that contains multiple auxin response elements (AuxREs).[10][11][12] When fused to a reporter gene such as β-glucuronidase (GUS) or a fluorescent protein (e.g., GFP, Venus), it allows for the visualization and quantification of auxin response in vivo.[10][11][13]
Materials:
Arabidopsis thaliana DR5::GUS or DR5::Venus transgenic lines
Grow DR5 reporter line seedlings in liquid MS medium in multi-well plates for 5-7 days.
Replace the medium with fresh liquid MS containing the desired concentrations of 2-(3-Methoxy-5-methylphenoxy)acetic acid, positive control, or solvent control.
Incubate the seedlings for a defined period (e.g., 2, 6, or 24 hours).
For DR5::GUS:
Fix the seedlings in 90% acetone on ice for 1 hour.
Rinse with staining buffer without X-Gluc.
Incubate in GUS staining solution at 37°C in the dark until a blue color develops.
Clear the chlorophyll by incubating in 70% ethanol.
Visualize and photograph the staining pattern, particularly in the root tips and cotyledons, using a light microscope.
For DR5::Venus:
Mount the seedlings on a microscope slide with a drop of liquid MS medium.
Observe the fluorescence signal using a confocal or epifluorescence microscope with the appropriate filter set for Venus.
Quantify the fluorescence intensity in specific regions of interest (e.g., the root apical meristem).
Expected Results: If the test compound is an auxin, it will induce the expression of the DR5 reporter, leading to a visible blue precipitate (GUS) or a fluorescent signal (Venus) in auxin-responsive tissues. The intensity of the signal should correlate with the concentration of the compound.
Delving Deeper: Mechanistic Insights
Should the initial bioassays indicate auxin-like activity, further experiments can elucidate the mechanism of action of 2-(3-Methoxy-5-methylphenoxy)acetic acid.
The Auxin Signaling Pathway
The canonical auxin signaling pathway involves the perception of auxin by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressor.[14][15][16] Auxin acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and the Aux/IAA protein.[17][18] This leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The degradation of the Aux/IAA protein releases AUXIN RESPONSE FACTOR (ARF) transcription factors, which can then activate the expression of auxin-responsive genes.[16]
Advanced Protocol: In Vitro Receptor Binding Assay
Principle: A direct way to confirm that 2-(3-Methoxy-5-methylphenoxy)acetic acid acts through the canonical auxin pathway is to test its ability to promote the interaction between TIR1/AFB and an Aux/IAA protein in vitro. This can be assessed using techniques such as yeast two-hybrid assays or surface plasmon resonance (SPR).[19][20]
Workflow for a Pull-Down Based Assay:
Express and purify recombinant TIR1/AFB and a specific Aux/IAA protein (e.g., IAA7). Often, one protein is tagged (e.g., with GST) for immobilization, and the other is tagged for detection (e.g., with His or a fluorescent protein).
Immobilize the GST-tagged protein on glutathione-sepharose beads.
Incubate the immobilized protein with the other purified protein in the presence of varying concentrations of 2-(3-Methoxy-5-methylphenoxy)acetic acid, a positive control (IAA), and a negative control (no auxin).
After incubation, wash the beads to remove unbound proteins.
Elute the bound proteins and analyze the eluate by SDS-PAGE and Western blotting using an antibody against the tag of the second protein.
Expected Results: A compound that functions as an auxin will promote the interaction between TIR1/AFB and the Aux/IAA protein in a dose-dependent manner, leading to a stronger signal for the co-precipitated protein on the Western blot.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial characterization and deeper mechanistic investigation of 2-(3-Methoxy-5-methylphenoxy)acetic acid as a potential novel tool in auxin research. The proposed experiments are designed to provide robust and reproducible data, allowing researchers to confidently assess its biological activity. Positive results from these assays would warrant further investigation into its specific effects on various developmental processes, its transport characteristics within the plant, and its potential for agricultural applications. The exploration of new synthetic auxins like 2-(3-Methoxy-5-methylphenoxy)acetic acid is essential for refining our understanding of auxin perception and signaling and for developing new strategies to modulate plant growth.
References
Muir, R. M., Fujita, T., & Hansch, C. (1967). Structure-activity relationship in the auxin activity of mono-substituted phenylacetic acids. Plant Physiology, 42(11), 1519–1526.
Biology Discussion. (n.d.). Auxin Bioassay of Phytohormones. Retrieved from [Link]
Biology Discussion. (2016, August 17). Auxins: History, Bioassay, Function and Uses. Retrieved from [Link]
Biology Discussion. (n.d.). Bioassay of Phytohormones | Botany. Retrieved from [Link]
Chen, G., Liu, S., & Li, L. (2013). DR5 as a reporter system to study auxin response in Populus. Tree Genetics & Genomes, 9(2), 575-583.
Boisivon Lab. (n.d.). Auxin reporter: DR5, DR5rev and DR5v2. Retrieved from [Link]
De Gernier, H., et al. (2025). Mapping auxin dynamics in the formation of lateral roots with a dual-DR5 reporter. Plant Physiology.
Schenck, C. A., & Strader, L. C. (2020). Rapid Auxin-Induced Cell Expansion and Gene Expression: A Four-Decade-Old Question Revisited. The Plant Cell, 32(8), 2439–2441.
Karami, O., et al. (2023). Structure–activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. The Plant Journal, 116(3), 825-841.
Weijers, D., & Wagner, D. (2016). Auxin Response by the Numbers. Current Opinion in Plant Biology, 33, 78-85.
Chen, G., et al. (2013). DR5 as a reporter system to study auxin response in Populus. Forest Biotechnology Laboratory. Retrieved from [Link]
Muir, R. M., Fujita, T., & Hansch, C. (1967). Structure-Activity Relationship in the Auxin Activity of Mono-Substituted Phenylacetic Acids 1. Plant Physiology.
Chuang, H. W., et al. (2003). The effects of auxin on lateral root initiation and root gravitropism in a lateral rootless mutant Lrt1 of rice (Oryza sativa L.).
Biology Discussion. (2016, February 24). Synthetic Auxins in Plants (With Diagram). Retrieved from [Link]
Lokerse, A. S., & Weijers, D. (2009). SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development. Annual Review of Plant Biology, 60, 421-449.
Calderón Villalobos, L. I. A., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin.
Song, Y., et al. (2015). Ectopic Overexpression of an AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) Gene OsIAA4 in Rice Induces Morphological Changes and Reduces Responsiveness to Auxin. International Journal of Molecular Sciences, 16(12), 28835-28849.
Guilfoyle, T. J., & Hagen, G. (2007). Auxin-Regulated Gene Expression in Plants. Annual Review of Genetics, 41, 265-285.
Calderón Villalobos, L. I. A., et al. (2012). A combinatorial TIR1/AFB–AUX/IAA co-receptor system for differential sensing of auxin.
Scribd. (n.d.). Auxin Bioassay. Retrieved from [Link]
Wang, R., & Estelle, M. (2014). How plants cope with fast primary root elongation inhibition. Frontiers in Plant Science, 5, 229.
Parry, G., et al. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences, 106(52), 22540-22545.
Peria, W. J., et al. (2016). Effects of High Steady State Auxin Levels on Root Cell Elongation in Brachypodium. The Plant Cell, 28(5), 1144-1158.
Zhang, Y., et al. (2025). Identification of Auxin-Associated Genes in Wheat Through Comparative Transcriptome Analysis and Validation of the Candidate Receptor-like Kinase Gene TaPBL7-2B in Arabidopsis. MDPI.
Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide.
Tao, Y., et al. (2008). Auxin Contributes to the Intraorgan Regulation of Gene Expression in Response to Shade. Plant Physiology, 147(2), 750-761.
Lee, S., et al. (2014). Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation. ACS Chemical Biology, 9(4), 929-938.
Petrášek, J., & Friml, J. (2009). What Has Been Seen Cannot Be Unseen—Detecting Auxin In Vivo. Molecules, 14(12), 5267-5290.
Růžička, K., et al. (2007). Synergistic action of auxin and ethylene on root elongation inhibition is caused by a reduction of epidermal cell length. Plant Signaling & Behavior, 2(4), 294-296.
Guilfoyle, T. J., & Hagen, G. (2009). Mechanism of Auxin-Regulated Gene Expression in Plants. University of California San Diego.
Yin, C., et al. (2023). Auxin promotes hypocotyl elongation by enhancing BZR1 nuclear accumulation in Arabidopsis. Science Advances, 9(1), eade8532.
Reed, J. W., et al. (2018). Three Auxin Response Factors Promote Hypocotyl Elongation. Plant Physiology, 178(3), 1279-1291.
Gray, W. M., et al. (1998). High temperature promotes auxin-mediated hypocotyl elongation in Arabidopsis. Proceedings of the National Academy of Sciences, 95(12), 7197-7202.
Application Note: Rapid Microwave-Assisted Synthesis of 2-(3-Methoxy-5-methylphenoxy)acetic acid
Executive Summary This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 2-(3-Methoxy-5-methylphenoxy)acetic acid . This scaffold is a critical structural motif in the developme...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 2-(3-Methoxy-5-methylphenoxy)acetic acid . This scaffold is a critical structural motif in the development of plant growth regulators (auxin mimics) and peroxisome proliferator-activated receptor (PPAR) agonists used in metabolic disorder research.
Traditional synthesis relies on conventional reflux heating (Williamson ether synthesis), often requiring 4–8 hours and large volumes of organic solvents. The protocol described herein utilizes microwave irradiation to accelerate the reaction kinetics via dipolar polarization , reducing reaction time to under 15 minutes while improving yield and purity.
Chemical Basis & Mechanism[1]
The Reaction: Williamson Ether Synthesis
The synthesis proceeds via an SN2 nucleophilic substitution. The phenolic hydroxyl group of 3-methoxy-5-methylphenol (Orcinol monomethyl ether) is deprotonated by a base to form a phenoxide ion. This nucleophile attacks the
-carbon of chloroacetic acid , displacing the chloride ion to form the ether linkage.
Dipolar Polarization: The polar solvent (water or DMF) and the reagents align with the oscillating electric field, generating heat through molecular friction.
Ionic Conduction: Dissolved ions (
, , Phenoxide) oscillate in the field, increasing collision frequency and effective temperature at the molecular level.
Reaction Mechanism Diagram
Figure 1: Mechanistic pathway of the microwave-assisted SN2 reaction. The transition state energy barrier is overcome rapidly due to efficient microwave coupling.
Safety - Sealed Vessels: Microwave heating of water generates significant pressure. Ensure the vial is rated for at least 20 bar. Do not exceed the volume limits of the vessel (typically 2/3 full).
Thermal Runaway: The reaction of chloroacetic acid with base is exothermic. In the microwave, this can lead to temperature spikes. Use "Power Max" settings or ramp times (e.g., 2 min ramp to 110°C) to prevent overshooting.
Solvent Choice: While water is preferred for green chemistry, if the starting phenol is highly lipophilic and fails to dissolve, switch to DMF or NMP . However, aqueous workup will require more thorough washing to remove these high-boiling solvents.
Base Stoichiometry: Excess base (2.5 eq) is crucial. 1 eq neutralizes the phenol, 1 eq neutralizes the carboxylic acid of the chloroacetic acid, and the 0.5 eq ensures the medium remains basic to drive the reaction [3].
References
Bentham Science. "Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers." Current Microwave Chemistry, 2024.[4] Available at: [Link]
ResearchGate. "Rapid and High-Yield Synthesis of Aryloxyacetates Under Microwave Irradiation." Chinese Journal of Organic Chemistry, 2007.[5] Available at: [Link]
Google Patents. "WO2013056488A1 - Phenoxyacetic acid derivative synthesis method." Google Patents, 2013.
MDPI. "Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry." Molecules, 2025.[6][7][4][5] Available at: [Link]
Royal Society of Chemistry. "Synthesis and evaluation of 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid."[8] Organic & Biomolecular Chemistry. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of 2-(3-Methoxy-5-methylphenoxy)acetic acid
Ticket ID: #RXN-OPT-305
Subject: Yield Optimization & Troubleshooting for O-Alkylation of 3-Methoxy-5-methylphenol
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Welcome to the Technical Support Center
You are accessing the advanced troubleshooting guide for the synthesis of 2-(3-Methoxy-5-methylphenoxy)acetic acid . This guide addresses the specific challenges of alkylating electron-rich phenols (like 3-methoxy-5-methylphenol) and provides field-proven protocols to maximize yield and purity.
Our goal is to move you from "standard literature yields" (often 40–50%) to "optimized process yields" (>80%).
Module 1: The Core Protocol (Yield Optimization)
The Problem: The classical method (using Chloroacetic acid + aqueous NaOH) often suffers from low yields because the hydroxide ion (
) acts as a competitive nucleophile, hydrolyzing the chloroacetic acid into glycolic acid before it can react with the phenol.
The Solution: We recommend the Anhydrous Ester Route or the Phase Transfer Catalysis (PTC) route.
Recommended Route: The Anhydrous Ester Method
Best for: High purity, lab-scale (<50g), and avoiding side reactions.
Reaction Logic:
By using Ethyl Bromoacetate instead of chloroacetic acid, and Potassium Carbonate (
) in an anhydrous solvent (Acetone or DMF), you eliminate water from the alkylation step. This prevents reagent hydrolysis.[1] The ester is then easily hydrolyzed (saponified) to the acid in a quantitative second step.
Dissolution: Dissolve phenol in solvent under Nitrogen atmosphere.
Deprotonation: Add
.[1] Stir for 15 min. The solution may darken slightly (phenoxide formation).
Addition: Add Ethyl bromoacetate dropwise. Add KI catalyst.[1][2]
Reflux: Heat to reflux (56°C for Acetone) for 4–6 hours. Monitor by TLC.[1]
Hydrolysis (The Yield Lock): Once alkylation is complete, filter off solids. Evaporate solvent.[1][3] Redissolve residue in THF/Water (1:1) and add LiOH or NaOH (2.0 eq). Stir at RT for 1 hour.
Workup: Acidify to pH 2 with HCl. The product will precipitate or form an oil that crystallizes upon standing.
Module 2: Troubleshooting & FAQs
Q1: My yield is stuck at 40% using Chloroacetic Acid in water. Why?A: This is the "Competitive Hydrolysis" trap. In strong aqueous base, chloroacetic acid hydrolyzes to glycolic acid faster than it alkylates the phenol.
Fix: If you must use water, use the "Solid-Liquid PTC" method.[1] Use Toluene as the organic phase for the phenol and solid NaOH pellets with TBAB (Tetrabutylammonium bromide) as a catalyst. This keeps the reaction in the organic phase, protecting the reagent from water.
Q2: The product is an oily, sticky mess that won't crystallize.A: 3-Methoxy-5-methylphenol derivatives are electron-rich and prone to oxidation (tar formation).[1]
Fix: Perform an Acid/Base Extraction Purification :
(The product moves to water; impurities stay in organic).
Separate layers.[1][3][4] Discard organic layer (removes unreacted neutral phenol and tars).
Acidify the aqueous layer with HCl.[3][4][5] The pure product will precipitate.[3]
Q3: I see a side product with a higher molecular weight.A: You likely have C-Alkylation .[1] The phenoxide is an ambident nucleophile. While O-alkylation is kinetically favored, high temperatures or very polar protic solvents can encourage C-alkylation on the aromatic ring.[1]
Fix: Switch to Acetone (aprotic, lower boiling point) and ensure the base is not in massive excess.
Module 3: Data & Visualization
Comparative Yield Analysis
Parameter
Method A (Classical Aqueous)
Method B (Recommended Anhydrous)
Method C (PTC Optimized)
Reagents
Chloroacetic acid / NaOH / Water
Ethyl bromoacetate / K2CO3 / Acetone
Chloroacetic acid / NaOH / TBAB / Toluene
Primary Risk
Reagent Hydrolysis
Two-step process (requires hydrolysis)
Emulsion formation
Typical Yield
45–55%
85–92%
75–85%
Purity Profile
Low (requires recrystallization)
High (often pure after workup)
Medium
Process Logic Diagrams
Diagram 1: Reaction Pathway Selection
Caption: Decision tree for selecting the optimal synthesis route based on available reagents and scale.
Diagram 2: Troubleshooting Logic Flow
Caption: Diagnostic flowchart for resolving common synthetic failures.
[1]
References
BenchChem. (2025).[1][6] Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers. Retrieved from
Royal Society of Chemistry (RSC). (2020).[1] Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis. RSC Advances. Retrieved from
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Optimization. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76674, 3-Methoxy-5-methylphenol. Retrieved from [1]
Do not rely on generic Williamson Ether protocols. This specific phenol requires precise pH management to prevent ring alkylation.
Recommended Method: Acetone/K₂CO₃ Reflux
Why this method? Using a weak base (
) in a polar aprotic solvent (Acetone) minimizes C-alkylation (by favoring the "loose" ion pair O-alkylation) and suppresses the formation of glycolic acid (hydrolysis of reagent).
Add LiOH or NaOH (2.0 eq) and stir at RT until ester spot disappears.
Workup: See Module 3: Advanced Purification.
Troubleshooting Guide (FAQs)
Direct solutions to the most common failure modes.
Issue 1: "My yield is low (<40%), and I see a large water-soluble peak in NMR."
Diagnosis:Reagent Hydrolysis.
If you used Chloroacetic acid in aqueous NaOH, the hydroxide ion attacks the alkyl halide faster than the phenoxide does, creating Glycolic Acid (HO-CH₂-COOH).
Technical Fix:
Switch Reagents: Use Ethyl Bromoacetate in Acetone (as above). The ester is less prone to hydrolysis by carbonate bases than the acid salt is to hydrolysis by hydroxide.
If Aqueous NaOH is mandatory: Maintain temperature
. High temperatures () exponentially favor the hydrolysis of chloroacetic acid over the Williamson etherification [1].
Issue 2: "I have impurities that won't wash away. Is it C-Alkylation?"
Diagnosis:Ambident Nucleophile Attack.
Phenoxide ions can attack via the Oxygen (desired) or the Ring Carbon (undesired).[4]
Cause: Protic solvents (Water, Ethanol) form hydrogen bonds with the Oxygen, "shielding" it. This forces the alkyl halide to attack the exposed Ring Carbon (C-alkylation) [2].
Mechanism:
Solvent Effect: Water/Alcohol = High C-Alkylation risk.
Solvent Effect: DMF/Acetone/DMSO = High O-Alkylation (Desired).
Technical Fix:
Solvent Swap: Move to Acetone or DMF.
Leaving Group: Use Bromide/Iodide (softer) rather than Chloride if C-alkylation persists, though solvent is the primary driver.
Issue 3: "The product is dark brown/black tar."
Diagnosis:Oxidative Polymerization.
3-Methoxy-5-methylphenol is electron-rich. In the presence of base and air, it oxidizes to form quinones and polymers.
Technical Fix:
Inert Atmosphere: You must purge the reaction vessel with Nitrogen or Argon before adding the base.
Antioxidant: A pinch of Sodium Bisulfite (
) in the workup can help reduce oxidized quinones, improving color.
Visualizing the Chemistry
Understanding the competition between pathways is critical for control.
Diagram 1: Reaction Competition Mechanism
This diagram illustrates why solvent choice dictates the pathway.
Caption: Solvent polarity directs the nucleophilic attack. Protic solvents shield the oxygen, leading to unwanted C-alkylation.[4]
Module 3: Advanced Purification (The "Acid-Base Switch")
How to separate the product from unreacted phenol without chromatography.
Since the starting material is a Phenol (pKa ~10) and the product is a Carboxylic Acid (pKa ~4) , we can use "Differential pH Extraction."
Protocol:
Initial Extraction: Acidify reaction mixture to pH 1 (HCl). Extract everything (Product + Unreacted Phenol) into Ethyl Acetate .
The "Switch" (Critical Step): Wash the Ethyl Acetate layer with Saturated Sodium Bicarbonate (
) .
Chemistry:
is basic enough (pH ~8.5) to deprotonate the Carboxylic Acid (Product Water Soluble Salt) but NOT basic enough to deprotonate the Phenol (stays in Organic layer).
layer with HCl to pH 1. The pure product will precipitate as a white solid. Filter and dry.[3]
Diagram 2: Purification Decision Tree
Caption: Differential pH extraction exploits the pKa gap between the phenolic starting material and the carboxylic acid product.
References
Li, W., et al. (2014). "Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide Under Strong Alkaline Conditions."[6] Asian Journal of Chemistry.
PharmaXChange. "Conditions for O-alkylation vs C-alkylation of Phenolates." PharmaXChange Technical Notes.
Structural Validation of 2-(3-Methoxy-5-methylphenoxy)acetic acid: A Comparative NMR Profiling Guide
Executive Summary In drug discovery—particularly within the development of PPAR agonists and phenoxyacetic acid herbicides—2-(3-Methoxy-5-methylphenoxy)acetic acid serves as a critical scaffold.[1] Its structural integri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In drug discovery—particularly within the development of PPAR agonists and phenoxyacetic acid herbicides—2-(3-Methoxy-5-methylphenoxy)acetic acid serves as a critical scaffold.[1] Its structural integrity is defined by a specific 1,3,5-substitution pattern on the aromatic ring.
This guide moves beyond basic spectral listing. It compares the diagnostic performance of different solvent systems (DMSO-d₆ vs. CDCl₃) and establishes a definitive protocol for distinguishing this product from its phenolic precursor, 3-methoxy-5-methylphenol.[1] We provide a self-validating interpretation workflow to ensure batch-to-batch consistency.
Structural Logic & Assignment Strategy
Before interpreting the spectrum, we must map the magnetic environment. The molecule possesses three distinct zones: the Aromatic Core , the Aliphatic Linker , and the Labile Acid .
Molecular Architecture (Graphviz Visualization)
The following diagram illustrates the proton environments and their expected connectivity.
Figure 1: Connectivity and predicted chemical shift environments. The H-2 proton is unique as it is flanked by two oxygenated substituents.
Comparative Analysis: Solvent System Performance
The choice of solvent fundamentally alters the "performance" of the NMR spectrum regarding resolution and peak visibility.[1]
Comparison 1: DMSO-d₆ vs. CDCl₃
For this specific acid, DMSO-d₆ is the superior solvent for full characterization, while CDCl₃ is preferable for high-resolution analysis of the aromatic region only.
H-2 (1H): Located between the -OMe and -OCH₂- groups.[1] Often the most upfield due to shielding from two oxygen atoms (ortho-effect).[1]
H-4 & H-6 (2H): Located between the Methyl group and the Oxygen substituents.[1]
Fine Structure: In high-field instruments (600 MHz+), these will resolve into doublets with small meta-coupling (J ~ 2 Hz). In standard 300/400 MHz, they often appear as a cluster of singlets.
The Acidic Region (Low Field)
12.5 - 13.0 ppm (1H, Broad Singlet):-COOH .
Interpretation: This peak is diagnostic for the carboxylic acid.[1]
Warning: If this peak is missing in DMSO, check if the sample contains residual base (forming the carboxylate salt) or if the baseline correction clipped the end of the spectrum.
Interpretation Workflow (Decision Tree)
Use this logic flow to validate your sample.
Figure 2: Step-by-step logic for validating the identity and purity of the target compound.
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1][6][7] (Standard text for additivity rules and meta-coupling constants).
National Institute of Standards and Technology (NIST). 3-Methoxy-5-methylphenol Mass and NMR Data.[1] NIST Chemistry WebBook.[1]
Abraham, R. J., et al. (2006).[1][6] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.
Structural Elucidation Guide: 13C NMR Assignments for 2-(3-Methoxy-5-methylphenoxy)acetic acid
Executive Summary Objective: To provide a definitive reference for the 13C NMR assignment of 2-(3-Methoxy-5-methylphenoxy)acetic acid , a trisubstituted aromatic ether often encountered as a synthetic intermediate in her...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: To provide a definitive reference for the 13C NMR assignment of 2-(3-Methoxy-5-methylphenoxy)acetic acid , a trisubstituted aromatic ether often encountered as a synthetic intermediate in herbicide and pharmaceutical development.
The Challenge: This molecule presents a specific elucidation challenge: the 1,3,5-substitution pattern creates a high degree of symmetry and electronic similarity between the aromatic protons and carbons. Specifically, distinguishing the aromatic carbons at positions 2, 4, and 6 requires rigorous analysis because standard 1D NMR often results in overlapping signals or ambiguous assignments due to the dual ortho-directing effects of the oxygenated substituents.
The Solution: This guide compares two assignment methodologies:
Method A (Predictive): Substituent Chemical Shift (SCS) Additivity.
Method B (Empirical): The "Gold Standard" 2D NMR Protocol (HSQC/HMBC).
Part 1: Comparative Analysis of Assignment Strategies
Method A: Predictive Modeling (SCS Additivity)
Best for: Rapid estimation and impurity flagging.
This method utilizes the principle of additivity, summing the base shift of benzene (128.5 ppm) with the known shielding/deshielding increments of the substituents (-OCH3, -CH3, -OCH2COOH).
Performance Profile:
Speed: Instant.
Accuracy: Moderate (± 1–3 ppm error margin).
Limitation: Fails to account for steric compression and solvent-solute hydrogen bonding (dimerization) common in carboxylic acids.
Method B: The "Gold Standard" 2D NMR Protocol
Best for: Regulatory submission, publication, and isomer differentiation.
This method relies on establishing through-bond connectivity. It is the only self-validating way to distinguish C4 (ortho to OMe/Me) from C6 (ortho to O-CH2/Me).
Performance Profile:
Speed: Low (requires 1-4 hours acquisition).
Accuracy: High (Definitive).
Requirement: Requires HSQC (C-H direct) and HMBC (C-H long range) experiments.
Part 2: Detailed Peak Assignments & Data
The following assignments are based on a synthesis of empirical data from precursor phenols (3-methoxy-5-methylphenol) and phenoxyacetic acid derivatives.
Solvent System:DMSO-d6 is the recommended solvent.
Reasoning: CDCl3 leads to carboxylic acid dimerization, causing the Carbonyl (C8) and ipso-carbons to broaden or shift unpredictably. DMSO-d6 disrupts these dimers, sharpening the signals.
Table 1: Comparative Assignment Data (DMSO-d6)
Carbon Position
Atom Type
Predicted Shift (ppm)
Empirical Target Range (ppm)
Multiplicity (DEPT-135)
Diagnostic HMBC Correlations (Key to ID)
C8
Carbonyl (-COOH)
171.5
170.0 – 172.5
Quaternary (C)
Correlates with H7 (Methylene)
C3
Ar-C-OMe (Ipso)
160.2
159.5 – 161.0
Quaternary (C)
Correlates with OMe protons
C1
Ar-C-O-CH2 (Ipso)
158.8
158.0 – 159.5
Quaternary (C)
Correlates with H7 (Methylene)
C5
Ar-C-Me (Ipso)
140.1
139.5 – 141.0
Quaternary (C)
Correlates with Ar-Me protons
C2
Ar-C-H
100.5
99.0 – 101.5
CH (Up)
The "Shielded Valley": Most upfield aromatic C due to two ortho oxygens.
C6
Ar-C-H
108.2
106.5 – 109.0
CH (Up)
Correlates with H7 (Methylene) & Ar-Me
C4
Ar-C-H
107.8
106.0 – 108.5
CH (Up)
Correlates with OMe & Ar-Me
C7
Methylene (-OCH2-)
65.4
64.5 – 66.0
CH2 (Down)
Correlates with C1 and C8
OMe
Methoxy (-OCH3)
55.1
54.8 – 55.5
CH3 (Up)
Correlates with C3
Me
Methyl (-CH3)
21.4
21.0 – 22.0
CH3 (Up)
Correlates with C5, C4, C6
Note on C4 vs C6: These signals are magnetically similar. C6 is distinguished by its HMBC correlation to the Methylene protons (H7), which C4 lacks.
Part 3: Experimental Protocol (Self-Validating System)
To ensure reproducibility and data integrity, follow this step-by-step workflow.
Sample Preparation
Mass: Weigh 15–20 mg of the solid acid.
Solvent: Add 0.6 mL DMSO-d6 (99.8% D).
Critical Step: If the sample is cloudy, sonicate for 30 seconds. Do not filter unless absolutely necessary to avoid losing the acid in the filter matrix.
Reference: Ensure the solvent contains TMS (Tetramethylsilane) or reference to the DMSO septet (39.5 ppm).
Acquisition Parameters (600 MHz equivalent)
1D 13C:
Pulse angle: 30°
Relaxation delay (D1): 2.0 – 3.0 seconds . (Carboxyl carbons have long T1 relaxation times; a short D1 will suppress the C8 signal).
Scans: 512–1024 (Sufficient S/N for quaternary carbons).
DEPT-135:
Essential for distinguishing the Methylene (C7, inverted) from Meth/Methoxy (Up).
Logic Pathway for Structural Confirmation
The following diagram illustrates the decision tree for assigning the ambiguous aromatic region.
Caption: Logic flow for distinguishing structural isomers and assigning specific carbon environments using DEPT and HMBC correlations.
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2] Link
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent increments).
SDBS Database. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. Reference for 3-methoxy-5-methylphenol precursor data.Link
Montejo, M., et al. (2016).[3] Solvent Effects on the Monomer/Hydrogen-Bonded Dimer Equilibrium in Carboxylic Acids. Chemistry – An Asian Journal. Link
Mass spectrometry fragmentation patterns of 2-(3-Methoxy-5-methylphenoxy)acetic acid
Comparative Guide: Mass Spectrometry Profiling of 2-(3-Methoxy-5-methylphenoxy)acetic Acid Executive Summary 2-(3-Methoxy-5-methylphenoxy)acetic acid (MW 196.20 Da) is a functionalized aromatic ether often encountered as...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Guide: Mass Spectrometry Profiling of 2-(3-Methoxy-5-methylphenoxy)acetic Acid
Executive Summary
2-(3-Methoxy-5-methylphenoxy)acetic acid (MW 196.20 Da) is a functionalized aromatic ether often encountered as a synthetic intermediate in agrochemical development or as a phase I metabolite of substituted anisole derivatives. Its analysis presents a unique challenge: the molecule contains both an acidic moiety (carboxylic acid) and an electron-rich aromatic ring (methoxy/methyl substituted).
This guide objectively compares the mass spectrometric behavior of this compound across two dominant platforms: Liquid Chromatography-Electrospray Ionization (LC-ESI-MS/MS) and Gas Chromatography-Electron Impact (GC-EI-MS) . We provide mechanistic fragmentation pathways, detection limits, and protocols to distinguish this analyte from structural isomers.
Part 1: Fragmentation Mechanics & Pathways
Understanding the dissociation chemistry is critical for designing Multiple Reaction Monitoring (MRM) transitions. The presence of the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups significantly alters the fragmentation energy landscape compared to unsubstituted phenoxyacetic acid.
ESI Negative Mode (Deprotonation)
Primary Mode for Quantitation
In negative polarity, the carboxylic acid moiety readily deprotonates to form the precursor ion
.
Precursor: m/z 195
Primary Pathway (Decarboxylation): The most energetically favorable channel is the neutral loss of
(44 Da), driven by the stability of the resulting carbanion/phenoxide intermediate.
Secondary Pathway (Ether Cleavage): Higher collision energies (CE) drive the cleavage of the ether bond, resulting in the loss of the glycolic acid moiety (-CH₂COOH, 59 Da) to yield the substituted phenoxide ion.
Electron Impact (EI, 70 eV)
Primary Mode for Identification/Library Matching
The "hard" ionization of EI yields a radical cation
.
Precursor: m/z 196
Tropylium Formation: The methyl group at the meta position facilitates ring expansion to a stable tropylium ion derivative, a path less accessible to unsubstituted analogs.
McLafferty Rearrangement: Not dominant due to the lack of a gamma-hydrogen relative to a carbonyl, but simple alpha-cleavage at the ether oxygen is robust.
Visualization: Fragmentation Topology
Figure 1: ESI(-) Fragmentation pathway.[1] The decarboxylation pathway (Blue) is the primary quantifier transition, while ether cleavage (Red) serves as the qualifier.
Part 2: Comparative Performance Analysis
The choice between LC-MS (ESI) and GC-MS (EI) depends on the matrix complexity and sensitivity requirements.
Table 1: Methodological Comparison
Feature
LC-ESI-MS/MS (Negative)
GC-EI-MS (Derivatized)
Performance Verdict
Precursor Ion
m/z 195
m/z 268 (TMS-ester)*
ESI is more direct (no derivatization).
Sensitivity (LOD)
< 0.5 ng/mL
~ 5-10 ng/mL
ESI offers 10x higher sensitivity for acidic analytes.
Selectivity
High (MRM transitions)
Moderate (Spectral fingerprint)
ESI is superior for complex biological matrices (plasma/urine).
Isomer Resolution
Requires Chiral/High-Res Column
High (Chromatographic resolution)
GC often separates positional isomers (e.g., 4-methyl vs 5-methyl) better.
Sample Prep
Protein Precipitation / SPE
Derivatization (BSTFA/TMCS)
ESI allows higher throughput.
*Note: GC-MS analysis requires derivatization of the carboxylic acid, typically forming the Trimethylsilyl (TMS) ester to improve volatility.
Isomeric Differentiation
A critical challenge is distinguishing 2-(3-Methoxy-5-methylphenoxy)acetic acid from its isomer 2-(4-Methoxy-3-methylphenoxy)acetic acid .
Mass Spec: Both yield identical fragments (m/z 195
151).
Solution: These must be separated chromatographically. The 3,5-substitution pattern creates a different dipole moment than the 3,4-pattern, resulting in a retention time shift of ~0.8 min on a C18 column (see protocol below).
Part 3: Validated Experimental Protocols
These protocols are designed to be self-validating. If the Quality Control (QC) samples do not meet the criteria (
15% accuracy), the run must be rejected.
A. Sample Preparation (Solid Phase Extraction)
Objective: Isolate analyte from plasma or environmental water while removing phospholipids.
Conditioning: Use a polymeric weak anion exchange (WAX) cartridge. Condition with 1 mL Methanol, then 1 mL Water.
Loading: Acidify sample (pH 4.0) and load. The analyte binds via hydrophobic interaction and weak ionic exchange.
Wash:
Wash 1: 2% Formic acid in water (removes neutrals/bases).
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Acetic acid, (2-methylphenoxy)- and related derivatives.[2] National Institute of Standards and Technology.[2][3] [Link]
Charlton, A. J., et al. (2009).[4] "Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry." Bulletin of Environmental Contamination and Toxicology. [Link]
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Referenced for general fragmentation rules of phenoxy acids and McLafferty rearrangements).
PubChem. (2023). 2-(3-Methoxy-5-methylphenoxy)acetic acid Compound Summary. National Library of Medicine. [Link]
Comparative Guide: 2-(3-Methoxy-5-methylphenoxy)acetic acid (MMPA) vs. 2,4-D
Executive Summary This technical guide compares 2,4-Dichlorophenoxyacetic acid (2,4-D) , a global standard synthetic auxin herbicide, with 2-(3-Methoxy-5-methylphenoxy)acetic acid (MMPA) , a structural analog characteriz...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide compares 2,4-Dichlorophenoxyacetic acid (2,4-D) , a global standard synthetic auxin herbicide, with 2-(3-Methoxy-5-methylphenoxy)acetic acid (MMPA) , a structural analog characterized by a distinct substitution pattern (3,5-meta vs. 2,4-ortho/para).
Key Takeaway: While 2,4-D acts as a potent "molecular glue" for the TIR1 ubiquitin-ligase complex, driving herbicidal efficacy, MMPA lacks the requisite electronic and steric properties for high-affinity auxin receptor binding. Consequently, MMPA serves primarily as a negative control probe in auxin research or a scaffold for antimicrobial/metabolic bioactivity, rather than a growth-regulating herbicide.
Chemical Biology & Mechanism of Action
Structural Divergence
The bioactivity difference hinges on the substitution pattern on the phenyl ring, which dictates interaction with the Transport Inhibitor Response 1 (TIR1) receptor pocket.
Feature
2,4-D (The Agonist)
MMPA (The Probe/Analog)
IUPAC Name
2-(2,4-Dichlorophenoxy)acetic acid
2-(3-Methoxy-5-methylphenoxy)acetic acid
Substituents
Chlorine (-Cl) at positions 2, 4
Methoxy (-OCH) at 3; Methyl (-CH) at 5
Electronic Nature
Electron-Withdrawing: Increases acidity; facilitates -stacking in receptor.[1]
Electron-Donating: Increases electron density; alters electrostatic potential map.
Steric Fit
Optimal: Fits the hydrophobic "auxin pocket" of TIR1.
Sub-optimal: Meta-substitutions (3,5) create steric clashes or fail to fill the pocket correctly.
Signaling Pathway Comparison
2,4-D functions by mimicking Indole-3-Acetic Acid (IAA).[2] It binds to the TIR1 F-box protein, promoting the recruitment of Aux/IAA transcriptional repressors for ubiquitination and degradation.
Stable Aux/IAA repressors Normal gene regulation (No Herbicidal Effect).
Pathway Visualization (DOT)
The following diagram illustrates the divergence in signaling activation.
Caption: 2,4-D successfully bridges TIR1 and Aux/IAA, triggering degradation. MMPA fails to stabilize this complex, resulting in no signaling.
Comparative Bioactivity Data[3]
The following data summarizes the expected performance based on Structure-Activity Relationship (SAR) principles established in phenoxyacetic acid research (Hansch Analysis).
Herbicidal & Growth Regulation Potency[2]
Assay Type
2,4-D Activity
MMPA Activity
Mechanistic Insight
Root Growth Inhibition (IC)
High Potency (~20–50 nM)
Low Potency (>10,000 nM)
2,4-Cl substitution is critical for auxin activity; 3,5-substitution abolishes it.
Callus Induction
Strong (Induces undifferentiated growth)
Weak/None
Requires sustained auxin signaling to reprogram somatic cells.
Epinasty (Leaf Curling)
Severe (Classic auxin overdose symptom)
None
MMPA does not trigger the ethylene burst associated with high auxin signaling.
Secondary Bioactivity (Off-Target)
While MMPA fails as an auxin, its structure (methoxy-phenol derivative) suggests alternative bioactivities often explored in medicinal chemistry:
Antimicrobial Potential: Methoxy-phenoxy derivatives often exhibit bacteriostatic properties against Gram-positive bacteria (e.g., S. aureus), unlike 2,4-D.
Metabolic Modulation: Phenoxyacetic acid analogs are frequently screened as PPAR agonists (peroxisome proliferator-activated receptors) for lipid metabolism regulation. MMPA is more likely to be a "hit" in metabolic screens than an auxin screen.
Experimental Protocols for Validation
To empirically verify the bioactivity difference, the following self-validating protocols are recommended.
Purpose: To prove the mechanism—direct physical binding to the receptor.
Workflow Visualization (DOT):
Caption: Y2H workflow. 2,4-D acts as the 'glue' allowing yeast growth; MMPA fails to bridge the proteins.
Synthesis & Purity Considerations
For researchers synthesizing MMPA for testing, purity is critical to avoid false positives (e.g., contamination with active auxins).
Synthesis Route: Typically involves the nucleophilic substitution of ethyl bromoacetate with 3-methoxy-5-methylphenol, followed by hydrolysis.
QC Check:
1H NMR: Look for the distinct singlet of the methoxy group (~3.7-3.8 ppm) and the methyl group (~2.3 ppm).
Absence of Cl: Ensure no contamination from chlorinated precursors if sharing glassware with 2,4-D synthesis, as even trace 2,4-D can skew biological results.
References
Structure-activity relationship in the auxin activity of mono-substituted phenylacetic acids. Plant Physiology. (1967).[3] Analysis of substituent constants (lipophilic/electronic) in auxin activity, establishing the necessity of specific substitution patterns.
Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI / ResearchGate. (2025). Detailed review of how chlorine vs. methyl substitutions alter the toxicity and biological efficacy of phenoxyacetic acid derivatives.
Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis. The Plant Journal. (2023).[4] Investigates a library of 2,4-D analogs, confirming that 4-position halogenation is critical for auxin activity, while other substitutions (like 3,[4]5) reduce it.
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives. JETIR. Review of non-herbicidal activities (antimicrobial, anti-inflammatory) of methoxy-substituted phenoxyacetic acids.
Acetic acid, (2-methylphenoxy)- Chemical Data. NIST WebBook. Standard chemical data for methyl-substituted phenoxyacetic acids used for structural verification.
Reference Standards for 2-(3-Methoxy-5-methylphenoxy)acetic Acid Analysis: A Comparative Qualification Guide
Executive Summary The accurate quantification of 2-(3-Methoxy-5-methylphenoxy)acetic acid —a critical intermediate often derived from Orcinol monomethyl ether—relies heavily on the integrity of the reference standard emp...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The accurate quantification of 2-(3-Methoxy-5-methylphenoxy)acetic acid —a critical intermediate often derived from Orcinol monomethyl ether—relies heavily on the integrity of the reference standard employed.[1] In pharmaceutical development, this molecule frequently appears as either a key building block or a Critical Quality Attribute (CQA) impurity in the synthesis of poly-ADP-ribose polymerase (PARP) inhibitors or specific herbicide scaffolds.[1]
This guide objectively compares the performance of three tiers of reference materials: Certified Reference Materials (CRMs) , Analytical Standards , and Synthesized Research Grades . It provides a self-validating workflow for qualifying in-house standards when commercial CRMs are unavailable, supported by representative experimental data.[1]
Technical Context & Molecule Profile
Before selecting a standard, one must understand the physicochemical behavior of the analyte to predict stability and handling requirements.
Chemical Structure: An ether linkage connects a 3,5-substituted aromatic ring to an acetic acid moiety.[1]
approx. 275–280 nm.[1] Implication: UV detection is suitable but requires high purity for accurate extinction coefficients.
Critical Impurities: 3-Methoxy-5-methylphenol (starting material), Methyl ester derivatives (if methanol is used in process), and dimer byproducts.[1]
Comparative Analysis: Selecting the Right Standard Grade
The choice of standard dictates the "uncertainty budget" of your analytical method. Below is a comparison of the three primary tiers available for this compound class.
Table 1: Reference Standard Performance Matrix
Feature
Tier 1: ISO 17034 CRM
Tier 2: Analytical Standard (ISO 17025)
Tier 3: Research/Reagent Grade
Primary Use
Release testing, Method Validation, Calibration of Secondary Stds.[1]
Expert Insight: For 2-(3-Methoxy-5-methylphenoxy)acetic acid, a commercial ISO 17034 CRM is often unavailable due to its niche status.[1] Therefore, the most common rigorous approach is to purchase a Tier 3 material and qualify it as an "In-House Primary Standard" using the protocol in Section 5.
Decision Logic: The Selection Workflow
The following diagram illustrates the decision process for selecting and qualifying the material.
Figure 1: Decision tree for sourcing and qualifying reference materials when commercial CRMs are scarce.
Experimental Protocol: Qualifying an In-House Standard
When you must use a Tier 2 or Tier 3 source, you cannot rely on the vendor's "Area %" purity. You must determine the Potency (Assay) using a self-validating Mass Balance approach.[1][4]
The "Mass Balance" Methodology
The absolute purity (
) is calculated by subtracting all impurities from 100%:
[1]
Risk:[5][8][9] Avoid basic aqueous solutions for long-term storage to prevent potential decarboxylation or ether cleavage (though rare under mild conditions).[1]
References
International Organization for Standardization (ISO). (2016).[1][6] ISO 17034:2016 - General requirements for the competence of reference material producers. [Link][1]
International Conference on Harmonisation (ICH). (2000).[1] ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. [Link][1]
PubChem. (2024).[1] Compound Summary: 2-(3-Methoxy-5-methylphenoxy)acetic acid. [Link](Note: Used for physicochemical property verification).[1]
Teo, T. L., et al. (2013).[1] Practical aspects of the use of qNMR for the characterization of organic reference materials. Analytical and Bioanalytical Chemistry , 405, 8749–8758. [Link][1]
A Comparative Guide to the UV-Vis Absorption Spectra of Methoxy-Substituted Phenoxyacetic Acids
For researchers and professionals in drug development and materials science, a nuanced understanding of the electronic properties of substituted aromatic compounds is paramount. Phenoxyacetic acids and their derivatives...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and materials science, a nuanced understanding of the electronic properties of substituted aromatic compounds is paramount. Phenoxyacetic acids and their derivatives are a class of compounds with significant biological and chemical relevance. The position of substituents on the aromatic ring can dramatically alter their electronic structure, which in turn influences their reactivity, bioavailability, and photochemical stability. Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful and accessible technique for probing these electronic properties.
This guide provides a comprehensive comparison of the UV-Vis absorption spectra of ortho-, meta-, and para-methoxy-substituted phenoxyacetic acids. We will delve into the theoretical underpinnings of their absorption characteristics, present a robust experimental protocol for their analysis, and compare their spectral data, drawing on established principles and data from closely related analogs.
The Electronic Landscape of Substituted Phenols
The UV-Vis absorption spectra of benzene and its derivatives are dominated by π→π* electronic transitions within the aromatic ring. The spectrum of benzene itself exhibits three characteristic absorption bands: the E1 and E2 bands at higher energies (around 184 and 204 nm, respectively) and the B-band, a series of sharp, vibrationally-resolved peaks, at a lower energy (around 256 nm). The B-band is of particular interest in the near-UV region and is sensitive to substitution on the benzene ring.
The introduction of substituents alters the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). The methoxy group (-OCH₃) is a strong auxochrome, an electron-donating group that, through resonance, increases the electron density of the aromatic ring. This has two primary effects:
Bathochromic Shift (Red Shift): The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. This results in the absorption of lower-energy (longer wavelength) light, shifting the λmax to higher values.
Hyperchromic Effect: The probability of the electronic transition increases, leading to a higher molar absorptivity.
The position of the methoxy group (ortho, meta, or para) relative to the phenoxyacetic acid moiety dictates the extent of these effects, leading to distinct spectral signatures for each isomer.
Experimental Protocol for UV-Vis Spectroscopic Analysis
A reliable comparison of the UV-Vis spectra of these isomers necessitates a standardized and validated experimental protocol. The following procedure ensures accuracy and reproducibility.
Instrumentation
A double-beam UV-Vis spectrophotometer is recommended to allow for simultaneous measurement of the sample and a reference, thereby correcting for solvent absorbance in real-time.
Matched quartz cuvettes with a 1 cm path length should be used, as glass and plastic absorb in the UV region.
Reagents and Sample Preparation
Solvent Selection: A solvent that is transparent in the UV region of interest (typically 200-400 nm) and in which the analytes are readily soluble is crucial. Spectroscopic grade ethanol or methanol are excellent choices due to their low UV cutoff and ability to dissolve the polar phenoxyacetic acids.
Stock Solution Preparation: Accurately weigh a precise amount of each methoxy-substituted phenoxyacetic acid isomer (e.g., 10 mg) and dissolve it in a known volume (e.g., 100 mL) of the chosen solvent in a volumetric flask to create a stock solution of known concentration.
Working Solution Preparation: Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement. The absorbance values should ideally fall within the linear range of the instrument, typically between 0.1 and 1.0. A starting concentration of approximately 1 x 10⁻⁴ M is often suitable.
Blank Preparation: The blank solution should be the same solvent used to dissolve the samples.
Measurement Procedure
Instrument Warm-up and Baseline Correction: Allow the spectrophotometer to warm up according to the manufacturer's instructions. Perform a baseline correction with the blank solution in both the sample and reference cuvette holders across the desired wavelength range (e.g., 200-400 nm).
Sample Measurement: Rinse a cuvette with the sample solution before filling it. Place the sample cuvette in the sample holder and the blank cuvette in the reference holder.
Data Acquisition: Scan the absorbance of the sample from the highest to the lowest wavelength. Record the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength.
Data Analysis: Using the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), calculate the molar absorptivity for each isomer at its λmax.
Caption: Expected trend in the wavelength of maximum absorption (λmax) for the isomers.
Conclusion
The UV-Vis absorption spectra of methoxy-substituted phenoxyacetic acids are highly sensitive to the isomeric position of the methoxy group. The para-isomer is expected to show the most significant red shift and the highest molar absorptivity due to extended conjugation. The ortho-isomer will likely exhibit slightly lower values due to potential steric hindrance, while the meta-isomer will have the least pronounced spectral shifts due to the absence of direct resonance between the substituents.
This guide provides a foundational understanding and a practical framework for the comparative analysis of these compounds. For researchers in drug discovery and development, these spectral differences can be correlated with biological activity and metabolic stability. In materials science, these properties are crucial for the design of UV-stabilizers and other photoactive materials. A thorough understanding of their UV-Vis absorption characteristics is, therefore, an invaluable tool in these and other scientific disciplines.
References
SIELC Technologies. UV-Vis Spectrum of 4-methoxyphenol. Available from: [Link]
Safety & Regulatory Compliance
Safety
Proper Disposal Procedures for 2-(3-Methoxy-5-methylphenoxy)acetic acid
Isolate: Evacuate immediate area if dust is airborne.
Protect: Don Nitrile gloves, safety goggles, and lab coat.
Contain: Cover spills with dry absorbent pads or inert absorbent material.
Clean: Sweep up carefully (avoid dust generation) or wipe with solvent-dampened pads.
Dispose: Place all waste in a yellow/black "Hazardous Solid Waste" bag or container.
Chemical Profile & Hazard Identification
To ensure proper segregation, you must understand the chemical nature of the substance. 2-(3-Methoxy-5-methylphenoxy)acetic acid is a substituted phenoxyacetic acid derivative.
Property
Data
Chemical Name
2-(3-Methoxy-5-methylphenoxy)acetic acid
Molecular Formula
C₁₀H₁₂O₄
Molecular Weight
196.20 g/mol
Physical State
Solid (typically white to off-white crystalline powder)
Acidity (pKa)
~3.0 – 4.0 (Estimated based on phenoxyacetic acid core)
Solubility
Low in water; Soluble in organic solvents (DMSO, Methanol, DCM)
Hazard Classification (GHS)
Based on structural analogs (Phenoxyacetic acid derivatives):
Before handling waste streams containing this compound, ensure the following PPE is worn to prevent contact dermatitis and ocular injury.
Eye Protection: ANSI Z87.1 compliant chemical splash goggles.
Hand Protection: Nitrile rubber gloves (Minimum thickness: 0.11 mm). Double gloving is recommended for liquid waste handling.
Respiratory Protection: If handling large quantities of powder outside a fume hood, use an N95 particulate respirator or half-mask with P100 cartridges.
Body Protection: Standard laboratory coat (buttoned) and closed-toe shoes.
Waste Segregation & Disposal Protocols
Decision Logic: Waste Stream Selection
Use the following logic to determine the correct waste container.
Figure 1: Decision tree for segregating 2-(3-Methoxy-5-methylphenoxy)acetic acid waste streams.
Protocol A: Solid Waste (Pure Compound)
Scenario: Disposal of expired, degraded, or excess pure powder.
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated hazardous solid waste bag.
Transfer: Carefully transfer the solid into the container. Do not generate dust.[4][2]
Scenario: Disposal of reaction mixtures or HPLC waste containing the compound.
Identify Solvent: Determine if the primary solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, Ethyl Acetate).
Segregate:
If Halogenated: Pour into the "Halogenated Organic Waste" carboy.
If Non-Halogenated: Pour into the "Non-Halogenated Organic Waste" carboy.
pH Check: Although the compound is acidic, in organic solvents, pH adjustment is generally not required unless specified by your facility's specific waste acceptance criteria. Do not mix with strong oxidizers (e.g., Nitric acid) or strong bases.
Labeling: Ensure the tag lists "2-(3-Methoxy-5-methylphenoxy)acetic acid" as a trace constituent (<5% usually) along with the primary solvents.
Protocol C: Contaminated Debris
Scenario: Disposal of weigh boats, pipettes, gloves, and paper towels.
Collection: Place all chemically contaminated disposables into a clear or yellow hazardous waste bag (often located inside a step-can).
Sharps: If using glass pipettes or needles, these must go into a rigid "Sharps" container, not the soft bag.
Sealing: When full, seal the bag with tape or a zip tie. Label as "Solid Hazardous Waste (Debris) - Contaminated with Organic Acids".
Spill Response Mechanism
Trigger: Accidental release of >100 mg of solid or >10 mL of solution.
Figure 2: Step-by-step workflow for managing a laboratory spill.
Detailed Cleanup Steps:
Solid Spill:
Avoid dry sweeping if possible to prevent inhalation.
Cover the powder with a wet paper towel (water or ethanol) to dampen it.
Scoop up the damp material and place it in a waste bag.
Liquid Spill:
Place absorbent pads or vermiculite over the liquid.
Wait for absorption (1-2 minutes).
Collect soaked material into a waste bag.
Surface Decontamination:
Wipe the area with a mild detergent solution (soap and water) followed by an ethanol wipe to remove organic residues.
Dispose of all cleaning materials as hazardous waste.
Regulatory Compliance & Final Destruction
US EPA (RCRA) Classification
While 2-(3-Methoxy-5-methylphenoxy)acetic acid is not explicitly listed on the EPA's P-list (acutely hazardous) or U-list (toxic), it must be characterized by the generator.
Waste Code: Typically classified as D001 (Ignitable) if in flammable solvent, or simply as Non-Regulated Chemical Waste (if solid) but managed as hazardous due to its toxicity/irritant profile.
Best Practice: Always treat as hazardous chemical waste. Never dispose of down the drain (sanitary sewer).
Final Destruction Method
The ultimate disposal method performed by the licensed waste management facility is Incineration .
Process: The compound is burned at high temperatures (>1000°C) in a rotary kiln incinerator.
Byproducts: Carbon dioxide (CO₂), Water (H₂O).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10899865, 2-(2,3-Dimethoxy-5-methylphenyl)acetic acid (Analog). Retrieved from [Link]
University of Glasgow. Selectivity of Aryl and Benzylic Bromination (Synthesis of 3-methoxy-5-methylphenoxyacetic acid). Retrieved from [Link]
A Senior Application Scientist's Guide to Handling 2-(3-Methoxy-5-methylphenoxy)acetic Acid: Personal Protective Equipment and Safe Operational Protocols
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. Handling novel or specialized chemical compounds requires a proactive and informed app...
Author: BenchChem Technical Support Team. Date: February 2026
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. Handling novel or specialized chemical compounds requires a proactive and informed approach to safety. This guide provides essential, in-depth guidance on the personal protective equipment (PPE), handling, and disposal of 2-(3-Methoxy-5-methylphenoxy)acetic acid.
Our approach is grounded in established safety principles for handling hazardous organic acids. As a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, our core recommendations are extrapolated from the hazard profile of closely related and well-documented substituted phenoxyacetic acids, such as Methoxyacetic Acid and various chlorinated derivatives. These compounds share structural motifs and predictable reactivity that inform a robust baseline for safe handling. This guidance must be supplemented by a thorough, compound-specific risk assessment by your institution's Environmental Health & Safety (EHS) department before any work commences.
Hazard Profile: Understanding the Risks
The cornerstone of any safety protocol is a clear understanding of the potential hazards. Based on analogous compounds, 2-(3-Methoxy-5-methylphenoxy)acetic acid should be treated as a hazardous substance with multiple risk factors.[1][2][3]
The corrosive nature of the acid poses a severe threat to vision. Full-seal chemical goggles and a face shield are necessary to prevent splashes.[4][5]
Reproductive Toxicity
Suspected of damaging fertility or the unborn child.[1][2][3]
H360FD
This is a significant long-term health risk. Exposure must be minimized through stringent engineering controls and PPE. All personnel of child-bearing potential should be fully aware of this risk.[1]
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a direct response to the identified hazards. A multi-layered approach is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation.[6]
Eye and Face Protection
Due to the severe eye damage risk (H318), protection must be comprehensive.[2]
Primary Protection: Tight-fitting, indirectly vented chemical safety goggles are mandatory.[7] Standard safety glasses do not provide adequate protection against chemical splashes.[8]
Secondary Protection: A full-face shield must be worn over the safety goggles whenever handling open containers of the liquid or significant quantities of the solid, providing a second barrier against splashes.[4][9]
Skin and Body Protection
Given the risk of severe skin burns (H314), complete skin coverage is non-negotiable.[1][8]
Gloves: Use chemical-resistant, impervious gloves. Nitrile gloves are a common and effective choice for incidental contact with acids.[10][11] For prolonged handling or immersion, heavier-duty gloves such as butyl or Viton® should be considered. Always check the manufacturer's glove compatibility charts. Gloves should be inspected for tears or pinholes before each use and changed immediately if contamination is suspected.[9][12]
Lab Coat/Apron: A flame-resistant lab coat that fully covers the arms is required.[8] For procedures involving larger volumes or a high risk of splashing, a chemical-resistant apron worn over the lab coat is strongly recommended.
Clothing and Footwear: Full-length pants and closed-toe shoes made of a non-porous material are required at all times in the laboratory.[8][11] Pant legs should be worn outside of boots to prevent chemicals from running down into them.[12]
Respiratory Protection
While the compound is a liquid with a relatively high boiling point (204°C for a similar compound), aerosols or mists can be generated, especially during heating or agitation.[1]
Primary Control: All handling of 2-(3-Methoxy-5-methylphenoxy)acetic acid must be performed inside a properly functioning chemical fume hood to minimize inhalation exposure.[10][11][13]
Secondary Protection: If engineering controls are insufficient to maintain exposure below occupational limits, or during a large spill cleanup, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge is required.[2][13] All respirator use must be done under a formal respiratory protection program, including fit-testing and training.
Operational and Disposal Plan
A safe outcome depends on a well-defined and executed plan for every stage of the chemical's lifecycle in the lab.
Safe Handling and Storage Protocol
Preparation: Before handling, ensure eyewash stations and safety showers are unobstructed and have been recently tested.[13] Designate a specific area within a fume hood for the procedure.
Weighing/Transfer: Handle the substance in a fume hood.[10] Use a secondary container to transport the chemical within the lab.[14] When diluting, always add the acid to the solvent slowly to dissipate any heat generated.[4][10]
Storage: Store the compound in a tightly closed, clearly labeled container.[1][13] Keep it in a cool, dry, well-ventilated area designated for corrosive materials.[13] Crucially, it must be stored separately from bases, oxidizing agents, and other incompatible materials to prevent violent reactions.[4][10] The storage location should be locked or otherwise secured to restrict access.[1][2]
Emergency Procedures: Spills and Exposures
Skin Contact: Immediately remove all contaminated clothing.[1][3] Flush the affected area with copious amounts of water for at least 15 minutes.[4] Seek immediate medical attention.[1][3]
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1][5] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1][3]
Small Spill (in fume hood): Absorb the spill with a suitable inert absorbent material (e.g., dry sand, vermiculite).[1] Scoop the material into a designated hazardous waste container. Clean the area with an appropriate decontaminating solution.
Large Spill: Evacuate the immediate area and alert laboratory personnel.[4] If safe to do so, prevent the spill from spreading or entering drains. Contact your institution's EHS for cleanup. Do not attempt to clean a large spill without proper training and equipment.
Waste Disposal Plan
Chemical waste must be handled with the same care as the parent compound.
Segregation: Do not pour this chemical down the drain.[10][11] Collect all waste containing 2-(3-Methoxy-5-methylphenoxy)acetic acid, including contaminated absorbents and disposable PPE, in a dedicated, clearly labeled, and sealed hazardous waste container.[10]
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive, Toxic).
Disposal: Arrange for disposal through your institution's EHS department in accordance with all local, state, and federal regulations.[11]
Visualized Workflow: Safe Handling Cycle
The following diagram outlines the critical steps for a complete and safe handling procedure.
Caption: End-to-end workflow for handling 2-(3-Methoxy-5-methylphenoxy)acetic acid.
By adhering to this comprehensive safety framework—from understanding the inherent hazards to implementing meticulous handling and disposal protocols—researchers can ensure both personal safety and the integrity of their scientific endeavors.
References
Organic Acid Standard Operating Procedure . Washington Nanofabrication Facility. [Link]
Acid Handling . University of Utah Office of Environmental Health & Safety. [Link]
Acetic acid, methoxy-: Human health tier II assessment . Australian Government Department of Health. [Link]
Safe Laboratory Practices: Handling and Disposing of Organic Substances . ChemistryTalk. [Link]
Material Safety Data Sheet - Phenoxyacetic acid, 98+% . Cole-Parmer. [Link]
Safety data sheet - Methoxyacetic acid . CPAchem. [Link]
Topic 1: Safety in the Organic Chemistry Laboratory . California State University, Bakersfield. [Link]
Personal Protective Equipment . Purdue University Extension. [Link]
Protective Gear for Chemical Handling Must-Have Equipment . SAMS Solutions. [Link]